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  • Product: 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide
  • CAS: 1237829-60-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Foreword: Charting a Course for a Novel Tryptophan Analogue In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities often begins with a deep understanding of their foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for a Novel Tryptophan Analogue

In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities often begins with a deep understanding of their foundational structures. The compound 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of the essential amino acid L-tryptophan, presents a compelling case for such an investigation. While direct in vitro studies on this specific molecule are not yet prevalent in the scientific literature, its structural analogy to L-tryptophan provides a robust framework for predicting its mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, in-depth exploration of the probable in vitro mechanisms of this compound. We will proceed from a position of informed hypothesis, grounded in the extensive body of research on tryptophan metabolism. Our approach will be to dissect the established pathways of tryptophan catabolism and biosynthesis, providing detailed experimental protocols to test the interaction of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide with the key enzymatic players. This document is structured not as a rigid template, but as a narrative of scientific inquiry, designed to empower you to design and execute a rigorous in vitro investigation.

Part 1: Unveiling the Candidate: Structure and Postulated Activity

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is structurally characterized by the core indole ring and the alpha-amino acid backbone of tryptophan.[1] The key modification is the N-methylation of the propionamide group. This seemingly subtle alteration can have profound effects on the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and steric profile.[2][3] These changes, in turn, are likely to influence its interaction with the enzymes that metabolize tryptophan.

Our central hypothesis is that 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide will act as either a substrate for, or a modulator of, the primary enzymes in the major tryptophan metabolic pathways: the Kynurenine Pathway and the Serotonin Pathway. The N-methylpropanamide moiety may alter its affinity for the active sites of these enzymes or affect its rate of turnover compared to the native L-tryptophan.

Part 2: The Kynurenine Pathway: A Dominant Route of Tryptophan Catabolism

The kynurenine pathway is responsible for the degradation of over 95% of free L-tryptophan and is a critical regulator of immune responses and neuronal function.[4][5][6][7] This pathway is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4][5] Overactivation of this pathway is implicated in various pathological states, making IDO1 and TDO significant therapeutic targets.[5][8][9]

Core Signaling Pathway: The Kynurenine Cascade

Kynurenine_Pathway L-Tryptophan L-Tryptophan IDO1 / TDO IDO1 / TDO L-Tryptophan->IDO1 / TDO Substrate 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide->IDO1 / TDO Putative Substrate/Modulator N-Formylkynurenine N-Formylkynurenine IDO1 / TDO->N-Formylkynurenine Catalysis Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Formamidase Downstream Metabolites Downstream Metabolites Kynurenine->Downstream Metabolites

Caption: The Kynurenine Pathway initiated by IDO1/TDO.

In Vitro Experimental Protocols

This protocol is adapted from commercially available kits and provides a sensitive method for measuring IDO1 activity by detecting its product, N-formylkynurenine (NFK).[10]

Principle: IDO1 catalyzes the conversion of a tryptophan substrate to NFK. A fluorogenic developer then selectively reacts with NFK to produce a highly fluorescent product.

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer

  • L-Tryptophan (Substrate)

  • 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (Test Compound)

  • IDO1 Inhibitor (e.g., Epacadostat, for control)

  • Fluorogenic Developer

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 402/488 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the IDO1 enzyme, substrate, test compound, and inhibitor in IDO1 Assay Buffer.

  • Reaction Setup: To each well, add:

    • IDO1 Assay Buffer

    • IDO1 enzyme

    • Test compound at various concentrations or vehicle control.

    • Initiate the reaction by adding the L-Tryptophan substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Add the Fluorogenic Developer to each well and incubate for a further 10-15 minutes at room temperature.

  • Measurement: Read the fluorescence at Ex/Em = 402/488 nm.

  • Data Analysis: Determine the effect of the test compound on IDO1 activity by comparing the fluorescence in the presence of the compound to the vehicle control. Calculate IC50 values if inhibition is observed.

This protocol measures the formation of kynurenine from tryptophan, which can be detected by a colorimetric reaction.

Principle: TDO converts L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. Kynurenine reacts with Ehrlich's reagent to produce a yellow-colored product that can be measured at 480 nm.

Materials:

  • Cell or tissue lysate containing TDO, or recombinant TDO

  • Phosphate buffer (pH 7.5)

  • L-Tryptophan

  • 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (Test Compound)

  • TDO inhibitor (for control)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the phosphate buffer, cell lysate or recombinant TDO, and the test compound or vehicle.

  • Initiation: Add L-Tryptophan to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding TCA.

  • Centrifugation: Centrifuge to pellet the precipitated protein.

  • Color Development: Transfer the supernatant to a new 96-well plate and add Ehrlich's reagent.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Read the absorbance at 480 nm.

  • Data Analysis: Generate a standard curve with known concentrations of kynurenine. Determine the concentration of kynurenine produced in each reaction and assess the effect of the test compound on TDO activity.

For a highly sensitive and specific measurement of kynurenine and other metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11][12][13][14]

Principle: Cell culture media or cell lysates are subjected to protein precipitation, followed by chromatographic separation of metabolites and their detection by mass spectrometry.

Experimental Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture with Test Compound Collect_Media Collect Media/ Cell Lysate Cell_Culture->Collect_Media Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Collect_Media->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification against Standard Curve Peak_Integration->Quantification Results Results Interpretation Quantification->Results

Caption: Workflow for Kynurenine Quantification by LC-MS/MS.

Part 3: The Serotonin Pathway: A Gateway to Neuroactive Compounds

While a smaller fraction of tryptophan is metabolized via the serotonin pathway, its products are crucial for neurotransmission and mood regulation.[15][16] The rate-limiting enzyme in this pathway is Tryptophan Hydroxylase (TPH), which exists in two isoforms, TPH1 (peripheral) and TPH2 (central nervous system).[17]

Core Signaling Pathway: Serotonin Biosynthesis

Serotonin_Pathway L-Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) L-Tryptophan->TPH Test_Compound 2-Amino-3-(1H-indol-3-yl)- N-methylpropanamide Test_Compound->TPH 5-HTP 5-Hydroxytryptophan TPH->5-HTP AADC Aromatic Amino Acid Decarboxylase (AADC) 5-HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin

Caption: The Serotonin Biosynthesis Pathway.

In Vitro Experimental Protocols

Direct measurement of TPH activity can be challenging. A common approach is to measure the production of its product, 5-hydroxytryptophan (5-HTP), using HPLC with fluorescence detection.

Principle: TPH converts L-tryptophan to 5-HTP. The reaction is stopped, and the 5-HTP produced is quantified by HPLC.

Materials:

  • Recombinant TPH1 or TPH2

  • Assay buffer (e.g., HEPES buffer with necessary co-factors like (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin and catalase)

  • L-Tryptophan

  • 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (Test Compound)

  • Perchloric acid

  • HPLC system with a fluorescence detector (Ex/Em for 5-HTP is ~295/325 nm)

  • Reversed-phase C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, TPH enzyme, and the test compound or vehicle.

  • Initiation: Add L-Tryptophan to start the reaction.

  • Incubation: Incubate at 37°C for an appropriate time (e.g., 20 minutes).

  • Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Centrifugation: Centrifuge to pellet precipitated proteins.

  • Analysis: Inject the supernatant onto the HPLC system for separation and quantification of 5-HTP.

  • Data Analysis: Compare the amount of 5-HTP produced in the presence of the test compound to the control to determine its effect on TPH activity.

This method is highly sensitive for detecting serotonin released from cells or present in cell lysates.

Principle: Serotonin is separated by HPLC and detected by an electrochemical detector, which measures the current generated by the oxidation of serotonin.

Experimental Workflow:

Serotonin_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-ECD Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., enterochromaffin-like cells) with Test Compound Sample_Collection Collect Supernatant or Cell Lysate Cell_Culture->Sample_Collection Stabilization Add Antioxidant/ Acidify Sample_Collection->Stabilization HPLC_Separation HPLC Separation (Reversed-phase column) Stabilization->HPLC_Separation ECD_Detection Electrochemical Detection HPLC_Separation->ECD_Detection Chromatogram_Analysis Chromatogram Analysis ECD_Detection->Chromatogram_Analysis Quantification Quantification against Serotonin Standard Chromatogram_Analysis->Quantification Investigation_Flow Start Start with 2-Amino-3-(1H-indol-3-yl)- N-methylpropanamide IDO1_TDO_Screen Primary Screen: IDO1 and TDO Activity Assays Start->IDO1_TDO_Screen TPH_Screen Primary Screen: TPH Activity Assay Start->TPH_Screen Metabolite_Profiling Secondary Screen: LC-MS/MS Metabolite Profiling IDO1_TDO_Screen->Metabolite_Profiling TPH_Screen->Metabolite_Profiling Kinetic_Studies Mechanistic Studies: Enzyme Kinetics (Km, Vmax) Metabolite_Profiling->Kinetic_Studies Cell_Based_Assays Cell-Based Functional Assays Kinetic_Studies->Cell_Based_Assays Conclusion Elucidate In Vitro Mechanism of Action Cell_Based_Assays->Conclusion

Caption: A structured approach to investigating the in vitro mechanism.

Interpreting Potential Outcomes
  • If the compound inhibits IDO1 or TDO: It could be a promising candidate for immunotherapy or neuroprotective strategies. Further studies would focus on its selectivity and potency.

  • If the compound is a substrate for IDO1 or TDO: The downstream metabolites would need to be identified and their biological activities assessed.

  • If the compound modulates TPH activity: It could have implications for serotonin-related disorders. An increase in TPH activity could suggest pro-serotonergic effects, while inhibition would suggest the opposite.

  • If the compound is converted to a novel metabolite: The structure of this new molecule would need to be elucidated, and its biological activity would be the subject of further investigation.

Part 5: Conclusion and Future Directions

The in vitro mechanism of action of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is most likely to be revealed through its interaction with the key enzymes of the kynurenine and serotonin pathways. The N-methylpropanamide modification is a critical feature that may confer unique properties to the molecule, potentially leading to altered substrate specificity, enzyme inhibition, or the production of novel bioactive metabolites. The experimental strategies outlined in this guide provide a comprehensive roadmap for elucidating these potential mechanisms.

Future research should focus on detailed enzyme kinetic studies to understand the nature of any observed inhibition or substrate activity. Furthermore, cell-based assays using relevant cell lines (e.g., cancer cells expressing IDO1, or neuronal cells) will be crucial to validate the findings from biochemical assays and to understand the compound's effects in a more complex biological context. Ultimately, a thorough in vitro characterization is the essential first step in determining the therapeutic potential of this intriguing tryptophan analogue.

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Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Foreword: Charting a Course for Novel Ligand Characterization In the landscape of contemporary drug discovery and molecular pharmacology, the precise characterization of a novel molecule's interaction with its biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for Novel Ligand Characterization

In the landscape of contemporary drug discovery and molecular pharmacology, the precise characterization of a novel molecule's interaction with its biological targets is paramount. This guide is dedicated to outlining a comprehensive strategy for determining the receptor binding affinity of the compound 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide. While direct empirical data for this specific molecule is not yet prevalent in public-domain literature, its structural similarity to the essential amino acid L-tryptophan provides a logical and scientifically rigorous starting point for investigation.

This document is structured not as a rigid protocol, but as a strategic workflow. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge, experimental designs, and data interpretation frameworks necessary to thoroughly characterize this and other novel chemical entities. We will proceed from a structural analysis to the formulation of a targeting hypothesis, followed by detailed methodologies for affinity determination and data visualization.

Structural Analysis and Target Hypothesis

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is a derivative of L-tryptophan, a precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin. The core indole ring and the amino acid-like side chain are key pharmacophoric features that suggest potential interactions with receptors that recognize these endogenous ligands.

Key Structural Features:

  • Indole Ring: A bicyclic aromatic structure that is a critical component of serotonin and melatonin, enabling interactions with their respective receptors.

  • Propionamide Side Chain: The N-methylpropanamide modification of the carboxylic acid group of tryptophan may influence metabolic stability and receptor interaction.

Based on these features, a primary hypothesis is that 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide will exhibit measurable affinity for receptors within the serotonergic (5-HT) and melatonergic (MT) systems. Structurally related indole derivatives have been shown to modulate these receptor families.[1][2] Therefore, a logical first step is to screen the compound against a panel of these receptors.

Experimental Workflow for Receptor Affinity Profiling

The following details a robust experimental plan to determine the binding affinity of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Competitive radioligand binding assays remain a cornerstone of receptor pharmacology due to their sensitivity, reproducibility, and ability to directly measure the interaction between a ligand and its receptor.

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture Expressing Target Receptor homogenization Homogenization in Lysis Buffer cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation resuspension Resuspension & Protein Quantification centrifugation->resuspension reagents Combine: - Receptor Membranes - Radioligand - Test Compound (Varying Concentrations) resuspension->reagents incubation Incubation at Defined Temperature & Time reagents->incubation filtration Rapid Filtration over Glass Fiber Filters incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting of Filters washing->scintillation data_plot Plot % Inhibition vs. Log[Compound] scintillation->data_plot ic50 Determine IC50 from Sigmoidal Curve Fit data_plot->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol:

  • Receptor Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, MT1).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay). Store the membrane preparations at -80°C until use.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (typically at or near its Kd), and a range of concentrations of the test compound (2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide).

    • For each receptor, a specific radioligand is required (e.g., [3H]-8-OH-DPAT for 5-HT1A, [125I]-2-Iodomelatonin for MT receptors).

    • Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters into scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Complementary and Orthogonal Assays

To build a more comprehensive understanding of the compound's interaction with its targets, consider the following assays:

  • Surface Plasmon Resonance (SPR): This label-free technology can provide real-time kinetic data on the association (kon) and dissociation (koff) rates of the compound binding to an immobilized receptor, from which the equilibrium dissociation constant (KD) can be calculated. SPR is particularly useful for confirming direct binding and for compounds that may interfere with radioligand detection methods.

  • Functional Assays (e.g., GTPγS Binding, cAMP Assays): Once binding affinity is established, it is crucial to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).

    • For G-protein coupled receptors (GPCRs) like the 5-HT and MT receptors, a [35S]GTPγS binding assay can measure the activation of G-proteins upon ligand binding.

    • Measuring changes in second messenger levels (e.g., cAMP for Gi or Gs coupled receptors) in response to the compound can also elucidate its functional activity.

Data Presentation and Interpretation

Quantitative binding data should be summarized in a clear and concise table to allow for easy comparison of the compound's affinity and selectivity across a panel of receptors.

Table 1: Hypothetical Receptor Binding Affinity Profile of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Receptor TargetRadioligandKi (nM)
Serotonin Receptors
5-HT1A[3H]-8-OH-DPATValue
5-HT1B[125I]-GTIValue
5-HT1D[3H]-GR125743Value
5-HT2A[3H]-KetanserinValue
5-HT2C[3H]-MesulergineValue
5-HT7[3H]-LSDValue
Melatonin Receptors
MT1[125I]-2-IodomelatoninValue
MT2[125I]-2-IodomelatoninValue

Note: The "Value" fields would be populated with the experimentally determined Ki values.

A low Ki value indicates a high binding affinity. By comparing the Ki values across different receptors, a selectivity profile can be established. For instance, a significantly lower Ki for 5-HT1A compared to all other tested receptors would suggest that the compound is a selective 5-HT1A ligand.

Hypothetical Signaling Pathway

Should 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide be identified as an agonist at a Gi-coupled receptor, such as the 5-HT1A or MT1 receptor, it would be expected to initiate the following signaling cascade:

G compound 2-Amino-3-(1H-indol-3-yl) -N-methylpropanamide receptor GPCR (e.g., 5-HT1A) compound->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Conversion AC pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., neuronal hyperpolarization) pka->response Phosphorylates Targets

Caption: A potential Gi-coupled signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the receptor binding affinity of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide. By leveraging its structural similarity to endogenous ligands, a targeted screening approach against serotonergic and melatonergic receptors is a scientifically sound starting point. The detailed protocols for radioligand binding assays, coupled with orthogonal functional assays, will enable a thorough characterization of the compound's pharmacological profile. The resulting data will be crucial for understanding its potential biological effects and for guiding future drug development efforts.

References

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  • Nicolas, G., et al. (2020). Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability. Journal of Nuclear Medicine, 61(4), 578-584.[8]

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  • Gougat, J., et al. (2004). SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 309(2), 661-669.[10]

  • Karuvalam, R. P., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research, 22(8), 3695-3708.[11]

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  • Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(10), 1205-1215.[13]

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Sources

Foundational

A Comprehensive Guide to the Toxicological and Safety Assessment of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

A Senior Application Scientist's Perspective on Establishing a Preclinical Safety Profile Disclaimer: This document is intended for research, scientific, and drug development professionals. It is a technical guide outlin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Establishing a Preclinical Safety Profile

Disclaimer: This document is intended for research, scientific, and drug development professionals. It is a technical guide outlining a strategy for toxicological evaluation. 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is a compound with limited publicly available safety data. The information herein is based on established principles of toxicology and data from structural analogs and should not be considered a definitive safety endorsement or a substitute for rigorous, compound-specific experimental testing.

Section 1: Introduction and Strategic Overview

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of the essential amino acid L-tryptophan, presents a unique challenge for safety assessment. As a molecule of potential interest in various research and development fields, a thorough understanding of its safety and toxicity profile is a prerequisite for any further development. Currently, a comprehensive, publicly available toxicological dataset for this specific molecule is scarce.

This guide, therefore, takes a prospective approach. It is designed to serve as a strategic roadmap for researchers and drug development professionals on how to establish a robust preclinical safety and toxicity profile. We will leverage established international regulatory guidelines and draw critical insights from the well-documented profile of its parent compound, L-tryptophan, to build a scientifically sound evaluation program.

The core philosophy of this guide is built on a tiered, systematic approach that progresses from early in silico and in vitro screening to more complex in vivo studies. This ensures that resources are used efficiently and that a comprehensive understanding of the compound's potential hazards is developed before any consideration of human exposure.

Section 2: Compound Profile and the Importance of a Structural Analogue

2.1. Chemical Identity

  • IUPAC Name: 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

  • Molecular Formula: C₁₂H₁₅N₃O

  • Structural Analogue: L-Tryptophan

The structure of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is characterized by an L-tryptophan backbone where the carboxylic acid has been converted to an N-methylamide. This modification can significantly alter its pharmacokinetic and pharmacodynamic properties, including its absorption, metabolism, and interaction with biological targets.

2.2. The L-Tryptophan Case Study: A Precedent for Caution

L-tryptophan is an essential amino acid necessary for protein synthesis and is a precursor to the neurotransmitter serotonin.[1][2] While generally safe when consumed in the diet, high-dose supplementation has been associated with several safety concerns that provide invaluable context for our target molecule:

  • Eosinophilia-Myalgia Syndrome (EMS): A devastating epidemic in 1989 was linked to the consumption of L-tryptophan supplements.[2][3] This rare and sometimes fatal neurological condition is characterized by severe muscle pain (myalgia) and a high count of eosinophils in the blood.[3][4] Subsequent investigations suggested that the outbreak was not caused by L-tryptophan itself, but by specific contaminants introduced during the manufacturing process by a single supplier.[1][3][5] This historical event underscores the absolute necessity of stringent manufacturing controls and comprehensive impurity profiling for any tryptophan derivative.

  • Serotonin Syndrome: As a precursor to serotonin, L-tryptophan can increase serotonin levels in the brain.[1][2][4] When combined with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs), there is a significant risk of developing serotonin syndrome.[2][6][7][8][9] This potentially life-threatening condition is characterized by symptoms ranging from shivering and diarrhea to severe muscle rigidity, fever, and seizures.[2][7]

  • Other Adverse Effects: Common side effects associated with L-tryptophan supplementation can include drowsiness, stomach pain, nausea, vomiting, and headache.[1]

These known risks for L-tryptophan dictate a focused and cautious approach to the safety evaluation of its N-methylamide derivative. Key areas of investigation must include not only general toxicity but also specific assessments for immunotoxicity, neurotoxicity, and the potential for drug-drug interactions.

Section 3: A Tiered Program for Toxicological Evaluation

A successful preclinical safety program is a staged, decision-driven process. The following tiered approach, based on international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), provides a framework for the comprehensive evaluation of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide.

Toxicology_Workflow cluster_0 Tier 1: Early Assessment & In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Repeated-Dose Studies cluster_2 Tier 3: Comprehensive Preclinical Assessment in_silico In Silico Assessment (SAR, DEREK) genotox_invitro In Vitro Genotoxicity (Ames, MLA, Micronucleus) in_silico->genotox_invitro Identifies potential liabilities safety_pharm_invitro In Vitro Safety Pharmacology (hERG Assay) genotox_invitro->safety_pharm_invitro acute_tox Acute Oral Toxicity (OECD 423) safety_pharm_invitro->acute_tox Proceed if early safety is acceptable dose_range Dose-Range Finding (e.g., 7-14 day study) acute_tox->dose_range Determines dose for next studies subacute_tox 28-Day Repeated Dose Study dose_range->subacute_tox subchronic_tox 90-Day Repeated Dose Study (OECD 408) subacute_tox->subchronic_tox Proceed based on risk assessment repro_tox Reproductive & Developmental Toxicity Screening subchronic_tox->repro_tox carcinogenicity Carcinogenicity Assessment (Based on study length and findings) subchronic_tox->carcinogenicity Triggered by findings or intended clinical use

Figure 1: A tiered workflow for preclinical toxicological assessment.

3.1. Tier 1: Early Assessment and In Vitro Screening

The goal of this initial phase is to identify major, non-negotiable liabilities early and to gather data to inform the design of subsequent in vivo studies.

3.1.1. In Vitro Genotoxicity Battery

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery is required to assess different mutational endpoints.

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This is a widely used initial screen for the mutagenic potential of a compound. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[10] The assay detects whether the test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[11]

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes. It identifies small, membrane-bound fragments of chromosomes (micronuclei) in the cytoplasm of interphase cells that have been exposed to the test compound.

  • In Vitro Mouse Lymphoma Assay (MLA - OECD 490): This test is used to detect gene mutations and chromosomal damage in mammalian cells.

3.1.2. In Vitro Safety Pharmacology

Safety pharmacology studies are intended to identify undesirable pharmacodynamic effects on major physiological systems.[12][13][14][15]

  • hERG Potassium Channel Assay: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of a compound's potential to cause QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsade de Pointes.[16][17][18] This in vitro assay, typically using patch-clamp electrophysiology on cells expressing the hERG channel, is a mandatory part of safety assessment.[16][18][19]

3.2. Tier 2: In Vivo Acute and Repeated-Dose Studies

If the in vitro profile is acceptable, the program proceeds to studies in animal models to understand the compound's effects on a whole organism.

3.2.1. Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

This study provides information on the intrinsic toxicity of the compound after a single oral dose.[20][21] It helps to classify the substance by toxicity and provides a starting point for dose selection in longer studies.[21][22][23] The method uses a stepwise procedure with a small number of animals (typically rodents) per step to minimize animal usage.[20][23]

3.2.2. 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

This study provides information on the toxicity of the compound after repeated administration over 28 days. It helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting safe exposure limits.

3.3. Tier 3: Comprehensive Preclinical Assessment

Based on the findings from Tier 2 and the intended use of the compound, more comprehensive and long-term studies are initiated.

3.3.1. 90-Day Repeated-Dose Oral Toxicity Study (OECD 408)

This is the cornerstone sub-chronic toxicity study, providing detailed information on potential health hazards from repeated exposure over a prolonged period.[24][25][26][27] It involves daily administration of the compound to rodents for 90 days at multiple dose levels.[24][26] This study is critical for identifying target organs, characterizing the dose-response relationship, and establishing a robust NOAEL for human risk assessment.[24][25][28]

Key Parameters in a 90-Day Toxicity Study (OECD 408) Rationale
Clinical Observations Daily monitoring for signs of toxicity, morbidity, and mortality.
Body Weight and Food Consumption Sensitive indicators of general health and toxicity.[28]
Ophthalmology To detect any ocular toxicity.
Hematology To assess effects on red blood cells, white blood cells, and platelets.
Clinical Biochemistry To evaluate the function of major organs like the liver and kidneys.
Urinalysis To assess kidney function and detect metabolic changes.
Gross Necropsy Macroscopic examination of all organs and tissues at the end of the study.
Organ Weights Changes in organ weight can be a sensitive indicator of toxicity.
Histopathology Microscopic examination of tissues to identify cellular changes and target organs of toxicity.

3.3.2. Reproductive and Developmental Toxicity Screening (e.g., OECD 421)

These studies are necessary to assess the potential effects of the compound on fertility, reproductive function, and embryonic and fetal development. Given that L-tryptophan is considered possibly unsafe during pregnancy, this is a critical area of investigation.[1][4]

3.3.3. Carcinogenicity Assessment

The need for a full 2-year carcinogenicity bioassay depends on the results of the genotoxicity battery, findings from the 90-day study, the chemical structure of the compound, and its intended duration of use in humans.

Section 4: Detailed Experimental Protocols

To ensure trust and reproducibility, methodologies must be transparent and adhere to validated standards. Below are detailed protocols for two foundational assays.

4.1. Protocol: Bacterial Reverse Mutation (Ames) Test - OECD 471

Objective: To evaluate the mutagenic potential of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide by its ability to induce reverse mutations in amino acid-requiring strains of S. typhimurium and/or E. coli.[29]

Materials:

  • Bacterial Strains: Minimum of five strains required, e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[29]

  • Test Compound: 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, dissolved in a suitable, non-toxic solvent (e.g., water, DMSO).

  • Metabolic Activation System: Post-mitochondrial fraction (S9) from the liver of rats treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).[29]

  • Media: Minimal glucose agar plates (Vogel-Bonner medium E), top agar supplemented with trace amounts of histidine and biotin (for Salmonella) or tryptophan (for E. coli).

  • Controls: Negative (solvent vehicle), Positive (known mutagens for each strain, e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene).

Procedure:

  • Dose Range-Finding: A preliminary experiment is conducted to determine the appropriate concentration range of the test compound. The highest concentration should show some evidence of cytotoxicity without being excessively bactericidal.

  • Main Experiment (Plate Incorporation Method): a. Prepare sterile tubes for each concentration of the test compound, as well as for positive and negative controls. b. To each tube, add 0.1 mL of the appropriate bacterial culture. c. Add 0.1 mL of the test compound solution at the desired concentration (or control solution). d. Add 0.5 mL of S9 mix (for the metabolic activation arm) or buffer (for the non-activation arm). e. Pre-incubate the mixture for 20-30 minutes at 37°C. f. Add 2.0 mL of molten top agar to the tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate. g. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations. A common threshold is a two- to three-fold increase over the negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment (for each concentration) cluster_analysis Analysis bacterial_cultures Bacterial Cultures (e.g., TA98, TA100) mix Mix: Bacteria + Compound + S9 Mix (or Buffer) bacterial_cultures->mix test_compound Test Compound (5 concentrations) test_compound->mix controls Controls (Positive & Negative) controls->mix preincubate Pre-incubate (37°C) mix->preincubate plate Add Top Agar & Pour Plate preincubate->plate incubate Incubate Plates (48-72h, 37°C) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Dose-response, >2x control) count->analyze

Figure 2: Workflow for the Ames Bacterial Reverse Mutation Assay.

4.2. Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide and to classify it according to the Globally Harmonised System (GHS).[21]

Materials:

  • Animals: Healthy, young adult rodents (rats are preferred), typically females as they are often slightly more sensitive. A small number of animals (3 per step) are used.[23]

  • Test Compound: Formulated in a suitable vehicle (e.g., water, corn oil).

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light cycle.

Procedure:

  • Dose Level Selection: The test uses defined starting doses (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on any existing information. If no data is available, a starting dose of 300 mg/kg is often chosen.[22]

  • Fasting: Animals are fasted overnight prior to dosing.[22]

  • Administration: The test compound is administered in a single dose by oral gavage.

  • Step 1: a. Dose 3 animals at the selected starting dose. b. Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity and mortality.

  • Decision Logic:

    • If 0 or 1 animal dies: Proceed to the next higher dose level with a new group of 3 animals.

    • If 2 or 3 animals die: Stop the test. The dose is considered toxic and the substance is classified. If further refinement is needed, testing may be repeated at a lower dose level.

    • If the outcome is unclear (e.g., severe non-lethal toxicity): The study may be stopped and the substance classified.

  • Limit Test: If a test at a starting dose of 2000 mg/kg results in no mortality, the study is stopped, and the compound is classified in the lowest toxicity category.[22]

  • Observations: All clinical signs, body weight changes, and mortality are recorded. At the end of the 14-day observation period, all surviving animals are subjected to a gross necropsy.

Section 5: Conclusion and Path Forward

The toxicological evaluation of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide requires a diligent, systematic, and scientifically rigorous approach. Due to the absence of specific data, a strategy built on established international guidelines and informed by the known safety profile of its structural analogue, L-tryptophan, is paramount.

Key considerations must include a thorough investigation of genotoxicity, a comprehensive assessment of systemic toxicity through repeated-dose studies, and targeted safety pharmacology to unmask any potential cardiovascular liabilities. Special attention must be paid to the potential for serotonergic effects and the critical importance of controlling manufacturing processes to prevent the formation of hazardous impurities, a lesson learned from the L-tryptophan EMS tragedy.

By following the tiered framework outlined in this guide, researchers and drug development professionals can build a comprehensive and reliable safety profile, enabling informed decisions about the future potential of this molecule while prioritizing safety at every stage of development.

References

  • L-tryptophan: MedlinePlus Supplements - E-lactancia. (2016, October 26). Retrieved from [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. Retrieved from [Link]

  • Oral Toxicity OECD 408. Altogen Labs. Retrieved from [Link]

  • Love, L. A., Rader, J. I., Crofford, L. J., Raybourne, R. B., Principato, M. A., Page, S. W., ... & Smith, M. J. (1990). L-tryptophan implicated in human eosinophilia-myalgia syndrome causes fasciitis and perimyositis in the Lewis rat. The Journal of clinical investigation, 86(5), 1757–1763. Retrieved from [Link]

  • Is L-tryptophan Safe? A Deep Dive into the Side Effects, Long-Term Use. (2026, January 13). Performance Lab. Retrieved from [Link]

  • Eosinophilia–myalgia syndrome. Wikipedia. Retrieved from [Link]

  • L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]

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  • L-tryptophan. University of Rochester Medical Center Health Encyclopedia. Retrieved from [Link]

  • Varga, J., & Jimenez, S. A. (2008). Post-epidemic eosinophilia myalgia syndrome associated with L-Tryptophan. Arthritis and rheumatism, 58(4), 1140–1149. Retrieved from [Link]

  • Varga, J., Uitto, J., & Jimenez, S. A. (1992). L-tryptophan and the eosinophilia-myalgia syndrome: current understanding of the etiology and pathogenesis. The Journal of investigative dermatology, 99(5), 553–555. Retrieved from [Link]

  • Smith, A. M., Mayeno, A. N., Nakano, S., Gleich, G. J., & Engel, A. G. (1993). 1,1'-Ethylidenebis-[tryptophan] induces pathologic alterations in muscle similar to those observed in the eosinophilia-myalgia syndrome. Neurology, 43(11), 2373–2373. Retrieved from [Link]

  • L-tryptophan: Uses and Risks. (2024, September 4). WebMD. Retrieved from [Link]

  • International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. (2001, July 13). Federal register, 66(135), 36791–36792. Retrieved from [Link]

  • OECD 408: 90-day subchronic oral toxicity study in rodents. (2025, July 28). Blog. Retrieved from [Link]

  • Guidance for industry : S7A safety pharmacology studies for human pharmaceuticals. (2001). National Library of Medicine. Retrieved from [Link]

  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI. Retrieved from [Link]

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  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 24). YouTube. Retrieved from [Link]

  • Kim, J. H., Kim, J., Lee, J., Lee, J., Kim, M. S., & Kim, J. S. (2018). Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. Toxicology research, 34(4), 347–356. Retrieved from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Predicted Metabolic Fate of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide in Mammalian Cells

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of the essential amino acid L-tryptophan, presents a unique structure whose me...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of the essential amino acid L-tryptophan, presents a unique structure whose metabolic fate in mammalian systems is not yet characterized in dedicated literature. Understanding the biotransformation of such novel compounds is a cornerstone of drug development and biomedical research, providing critical insights into potential efficacy, toxicity, and pharmacokinetic profiles. This guide offers a predictive analysis of the metabolic pathways this compound is likely to undergo in mammalian cells. By synthesizing established principles of xenobiotic and amino acid metabolism, we delineate the probable Phase I and Phase II reactions, identify key potential metabolites, and provide robust, field-proven experimental protocols for their identification and characterization using state-of-the-art analytical techniques.

Introduction: Unveiling a Tryptophan Analogue

The compound 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is structurally analogous to L-tryptophan, distinguished by the amidation of its carboxyl group with methylamine. Tryptophan itself is a precursor to a multitude of bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway, which are crucial for immune regulation and neuronal function.[1][2][3] Any modification to the tryptophan scaffold, such as the N-methylamide group in our subject compound, can significantly alter its interaction with metabolic enzymes, cellular transporters, and biological targets.

Given the absence of direct metabolic studies, this guide employs a logical, structure-based predictive approach. The metabolic journey of a xenobiotic is primarily dictated by its functional groups. The subject compound possesses three key sites for metabolic attack:

  • The N-methylpropanamide moiety : Susceptible to hydrolysis and N-demethylation.

  • The indole ring : A common target for oxidation by cytochrome P450 enzymes.

  • The alpha-amino group : A potential site for deamination or other transformations, particularly following initial hydrolysis.

This document will explore the enzymatic processes likely to act on these sites, propose the structures of the resulting metabolites, and provide the technical means for researchers to validate these predictions experimentally.

Predicted Metabolic Pathways: A Mechanistic Overview

The metabolism of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is anticipated to proceed via two main phases of xenobiotic biotransformation. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to enhance water solubility and facilitate excretion.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism is expected to be the primary route of initial transformation, targeting the N-methylamide and the indole ring.

The most probable metabolic transformation is the hydrolysis of the N-methylamide bond. This reaction is catalyzed by a broad class of hydrolase enzymes, such as carboxylesterases and other amidases, which are abundant in the liver and other tissues.[4][5] This cleavage would break the compound down into two well-known molecules: L-tryptophan and methylamine.

  • Causality: Amide bonds are common in pharmaceuticals and are recognized substrates for hydrolases.[5] The enzymatic hydrolysis of amides is a fundamental process in protein degradation and the metabolism of many drugs.[4] The resulting L-tryptophan would then be available to enter its endogenous metabolic pathways, primarily the kynurenine pathway, which accounts for over 95% of tryptophan degradation.[6]

An alternative or parallel pathway involves the oxidative N-demethylation of the N-methyl group, a reaction typically mediated by cytochrome P450 (CYP) enzymes.[7][8] This process involves the oxidation of the methyl group to a carbinolamide intermediate, which is often unstable and collapses to release formaldehyde, yielding the demethylated metabolite, 2-Amino-3-(1H-indol-3-yl)propanamide (tryptophanamide).

  • Expert Insight: While N-demethylation of amines is common, the N-demethylation of N-methyl amides by P450s is also a known metabolic route.[7][9] The stability of the carbinol-amide intermediate can vary, but its formation and subsequent deformylation is a plausible pathway.[7] This pathway would compete with direct amide hydrolysis.

The electron-rich indole nucleus is a prime target for oxidation by CYP enzymes, particularly isoforms like CYP2A6, CYP2E1, and CYP2C19.[10][11] This can occur on the parent compound or on any of its primary metabolites (e.g., tryptophan formed from hydrolysis). Hydroxylation can occur at several positions, with the 5- and 6-positions being common, leading to metabolites such as 5-hydroxy- and 6-hydroxy-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide.

  • Mechanistic Detail: P450 enzymes catalyze the oxidation of indole to a variety of products, including indoxyl (3-hydroxyindole), oxindole, and other hydroxylated derivatives.[10][11] This oxidative transformation is a critical step in the metabolism of many indole-containing natural products and drugs.[12]

The predicted Phase I metabolic pathways are illustrated in the diagram below.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Amino-3-(1H-indol-3-yl) -N-methylpropanamide Met1 L-Tryptophan + Methylamine Parent->Met1 Amide Hydrolysis (Hydrolases) Met2 2-Amino-3-(1H-indol-3-yl) -propanamide Parent->Met2 N-Demethylation (CYP450) Met3 Hydroxylated Parent Compound (e.g., 5-OH, 6-OH) Parent->Met3 Indole Oxidation (CYP450) Met4 Glucuronide or Sulfate Conjugates Met3->Met4 Conjugation (UGTs, SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways.

Phase II Metabolism: Conjugation for Excretion

If hydroxylated metabolites are formed via indole ring oxidation (Phase I), they become prime candidates for Phase II conjugation reactions. These reactions increase the hydrophilicity of the metabolites, facilitating their elimination from the body.

  • Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this involves the attachment of glucuronic acid to the hydroxyl group.

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfonate group.

These conjugation products are highly water-soluble and are readily excreted in urine or bile.

Summary of Predicted Key Metabolites

The following table summarizes the primary metabolites predicted to arise from the metabolism of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide.

Metabolite NamePredicted PrecursorMetabolic ReactionKey Enzymes Involved
L-TryptophanParent CompoundAmide HydrolysisHydrolases, Amidases
2-Amino-3-(1H-indol-3-yl)propanamideParent CompoundN-DemethylationCytochrome P450s (CYPs)
5-Hydroxy-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamideParent CompoundIndole Ring OxidationCytochrome P450s (CYPs)
Glucuronide/Sulfate ConjugatesHydroxylated MetabolitesGlucuronidation/SulfationUGTs, SULTs

Experimental Protocols for Metabolite Identification

To validate the metabolic predictions outlined above, a systematic experimental approach is required. The following protocols provide a robust framework for the in vitro investigation of metabolism in mammalian cells, followed by high-sensitivity analytical detection.

In Vitro Metabolism Workflow

The choice of the in vitro system is critical. Liver microsomes are suitable for investigating CYP-mediated and UGT-mediated reactions, while cultured hepatocytes provide a more comprehensive system that includes a wider array of Phase I and Phase II enzymes, as well as cellular transporters.[13][14][15]

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_extraction Sample Preparation cluster_analysis Analysis A Prepare Hepatocyte Culture (e.g., HepG2 or Primary Human Hepatocytes) B Add Test Compound (2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide) A->B C Incubate at 37°C (Collect samples at multiple time points: 0, 30, 60, 120 min) B->C D Quench Reaction (Add ice-cold acetonitrile with internal standard) C->D E Protein Precipitation (Vortex, then centrifuge at high speed) D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Processing (Metabolite Identification & Quantification) G->H

Caption: General experimental workflow for metabolite identification.

Protocol 1: Hepatocyte Metabolism Assay

This protocol describes a typical experiment using cultured hepatocytes to generate metabolites.[16]

  • Cell Culture: Plate cryopreserved primary human hepatocytes or a suitable cell line (e.g., HepG2) in collagen-coated 24-well plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide in DMSO. Create working solutions by diluting the stock in pre-warmed culture medium to achieve final incubation concentrations (e.g., 1 µM, 10 µM).

  • Incubation: Aspirate the old medium from the hepatocyte wells. Add the medium containing the test compound. Incubate the plates at 37°C in a humidified CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), remove the plates and proceed immediately to sample preparation. The "0 min" sample serves as a baseline control.

  • Sample Quenching & Extraction:

    • To each well, add 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the parent compound or a structurally related compound not present in the sample).

    • Scrape the cells and transfer the entire mixture (medium + cells + acetonitrile) to a microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation and cell lysis.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for separating, identifying, and quantifying metabolites.[17][18][19]

  • Chromatographic System:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for separating the polar parent compound and its potential metabolites.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be:

      • 0-1 min: 5% B

      • 1-8 min: Ramp linearly from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.5 min: Return to 5% B

      • 10.5-15 min: Re-equilibrate at 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System:

    • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is recommended, as the amino and indole groups are readily protonated.

    • Analysis Mode:

      • Full Scan: Initially, perform a full scan analysis to get an overview of all ions present in the sample compared to a control (vehicle-treated) sample.

      • Product Ion Scan: Fragment the parent compound's molecular ion to understand its fragmentation pattern.

      • Metabolite Hunting: Use data processing software to search for predicted mass shifts corresponding to expected metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

      • Multiple Reaction Monitoring (MRM): For quantification, develop specific MRM transitions for the parent compound and its identified metabolites.[18][20]

CompoundPredicted [M+H]+ (m/z)Predicted Fragment Ion (m/z)MRM Transition
Parent Compound218.14130.06 (Indole-methylene)218.1 -> 130.1
L-Tryptophan (from hydrolysis)205.09188.06 (Loss of NH3)205.1 -> 188.1
Tryptophanamide (from N-demethylation)204.11130.06 (Indole-methylene)204.1 -> 130.1
Hydroxylated Parent234.14146.06 (Hydroxy-indole-methylene)234.1 -> 146.1

Note: The m/z values are theoretical and must be confirmed experimentally.

Conclusion and Future Directions

This guide provides a scientifically grounded, predictive framework for investigating the metabolism of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide in mammalian cells. The principal predicted pathways are amide hydrolysis to yield L-tryptophan, N-demethylation, and indole ring oxidation, followed by Phase II conjugation of hydroxylated products. The provided experimental protocols offer a clear and robust methodology for researchers to test these hypotheses, identify the key metabolites, and quantify their formation. Such studies are indispensable for advancing our understanding of this novel tryptophan analogue and are a prerequisite for any further development in a therapeutic or biotechnological context.

References

  • Wu, G. et al. (2021).
  • Herenna, A. et al. (2014). Chromatographic analysis of tryptophan metabolites.
  • Zhu, S. et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition.
  • Wu, G. et al. (2021).
  • Gena, P. et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Molecules.
  • Spencer, S. (2009). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Washington.
  • Mori, N. et al. (2019). Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry.
  • Gillam, E. M. J. et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry.
  • Al-Khami, A. A. et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. RSC Advances.
  • Gonzalez, F. J. (1995). In vitro techniques for studying drug metabolism. Journal of Pharmacological and Toxicological Methods.
  • Zhu, S. et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition.
  • Song, P. et al. (2023). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). Oncology Reports.
  • Gillam, E. M. J. et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry.
  • Winberg, S. et al. (2016). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology.
  • de Souza, R. G. et al. (2021). Tryptophan Metabolism in Developmental Origins of Health and Disease. Nutrition Reviews.
  • Creative Proteomics. Tryptophan Metabolism: Implications in Health, Disease, and Cancer.
  • Rodrigues, C. et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
  • Lake, B. G. (1999). The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies.
  • Chhonker, Y. S. et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules.
  • Kumar, V. et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Metabolon. Indole. Metabolon.
  • Gena, P. et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. MDPI.
  • Liu, T. et al. (2023). tryptophan metabolic pathway of the microbiome and host cells in health and disease.
  • Fiveable. Hydrolysis of Amides: Organic Chemistry Study Guide. Fiveable.
  • Maccarrone, M. et al. (1998). Anandamide hydrolysis by human cells in culture and brain. Journal of Biological Chemistry.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
  • Li, Y. et al. (2018). Determination of Kynurnine and Tryptophan, Biomarkers of Indoleamine 2,3-Dioxygenase by LC–MS/MS in Plasma and Tumor. Taylor & Francis Online.
  • Wikipedia. Indole. Wikipedia.
  • Li, Y. et al. (2018). Determination of kynurnine and tryptophan, biomarkers of indoleamine 2,3-dioxygenase by LC–MS/MS in plasma and tumor.
  • Loeillet, D. et al. (2011).
  • Wei, B. Q. et al. (2006). A second fatty acid amide hydrolase with variable distribution among placental mammals. Journal of Biological Chemistry.
  • Jones, R. D. et al. (2018). Hydrolysis of amides by human carboxylesterase Supersomes.
  • Schwochert, J. A. et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. PNAS.
  • Ko, G. J. et al. (2023).
  • Wierzbicka, K. et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI.
  • Jiang, J. et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy.
  • Popa, D. S. et al. (2022).
  • Cerny, M. A. (2016). The Hydrolysis of Amide.
  • Kavarana, M. J. et al. (2010). Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity: pharmacological and conformational studies. Journal of the American Chemical Society.
  • Loeillet, D. et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s.

Sources

Foundational

Engineering Indole-Based Neurotherapeutics: Blood-Brain Barrier Permeability of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally bottlenecked by the blood-brain barrier (BBB). While native amino acids utilize specialized active transport mechanisms, str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally bottlenecked by the blood-brain barrier (BBB). While native amino acids utilize specialized active transport mechanisms, structural modifications can hijack physical chemistry to enable passive transcellular diffusion. This technical guide explores the biophysical and experimental dynamics of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (Tryptophan N-methylamide), a critical structural model for tryptophan residues[1] and a highly permeable scaffold for next-generation neurotherapeutics.

The Biophysics of Permeability: Overcoming the Desolvation Penalty

To understand why 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is an excellent BBB penetrant, we must analyze the causality of membrane partitioning.

Native L-Tryptophan is a zwitterion at physiological pH (7.4). To enter the hydrophobic core of the endothelial lipid bilayer, it must shed its hydration shell—a process that incurs a massive thermodynamic desolvation penalty (often >20 kcal/mol). Consequently, unassisted permeation is virtually impossible, and native tryptophan relies entirely on the Large Neutral Amino Acid Transporter 1 (LAT1) to enter the brain.

By converting the C-terminal carboxylic acid to an N-methylamide, the zwitterionic constraint is completely abolished. This modification yields two critical mechanistic advantages for BBB crossing:

  • pKa Shift and the pH-Partition Hypothesis: The electron-withdrawing nature of the amide group shifts the pKa of the α-amino group from ~9.4 (in native tryptophan) down to approximately 7.8–8.2. At a physiological pH of 7.4, while the molecule is predominantly cationic, a significant equilibrium fraction exists as the uncharged free base.

  • Lipophilic Driving Force: The uncharged fraction, driven by the highly lipophilic indole ring and the N-methyl group, exhibits a drastically lowered free energy barrier for membrane insertion. Computational models of demonstrate that masking the carboxylate shifts the primary permeation mechanism from carrier-mediated transport to rapid, unassisted passive diffusion[2],[3].

Mechanistic Transport Pathways

Transport_Pathways cluster_blood Blood Compartment (pH 7.4) cluster_brain Brain Parenchyma Trp L-Tryptophan (Zwitterion) BBB Blood-Brain Barrier (Endothelial Lipid Bilayer) Trp->BBB LAT1 Transporter (Requires -COOH) NMT 2-Amino-3-(1H-indol-3-yl)- N-methylpropanamide (Free Base / Cationic) NMT->BBB Desolvation & Partitioning Target CNS Targets (e.g., BChE, MAO) BBB->Target Active Transport BBB->Target Passive Diffusion (Unassisted)

Fig 1: BBB transport pathways for L-Tryptophan vs. its N-methylamide derivative.

Experimental Workflows: Self-Validating PAMPA-BBB Protocol

To empirically validate the permeability of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, the is the industry standard for modeling unassisted transcellular flux[3].

A robust protocol must be self-validating . Highly lipophilic indole derivatives can become trapped within the lipid core of the artificial membrane, leading to false-negative permeability readings in the acceptor well. The following protocol incorporates strict mass balance calculations to differentiate between true permeation and membrane retention.

Step-by-Step Methodology
  • Donor Solution Preparation: Dissolve 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide in pure DMSO to create a 10 mM stock. Dilute to a final working concentration of 50 µM in 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4. Crucial Causality: The final DMSO concentration must remain ≤1% (v/v) to prevent the artificial lipid membrane from dissolving or forming transient pores.

  • Artificial Membrane Assembly: Coat the PVDF membrane filter (0.45 µm pore size) of the donor microplate with 4 µL of Porcine Brain Lipid Extract (PBLE) dissolved in dodecane (20 mg/mL). PBLE provides the specific sphingomyelin and cholesterol ratios necessary to mimic the tight packing of the BBB.

  • Incubation Dynamics: Add 150 µL of the donor solution to the donor plate and 300 µL of fresh PBS (pH 7.4) to the acceptor plate. Assemble the "sandwich" and incubate at 25°C for 18 hours. Crucial Causality: The assay must remain unstirred to accurately simulate the unstirred water layer (UWL) adjacent to the brain endothelium.

  • LC-MS/MS Quantification: Separate the plates and quantify the compound concentration in both the donor ( CD​ ) and acceptor ( CA​ ) wells using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Validation (Mass Balance Calculation): Calculate the membrane retention ( R ) using the formula:

    R=1−CD,initial​⋅VD​(CD​⋅VD​)+(CA​⋅VA​)​

    If R>0.2 (20% retention), the effective permeability ( Pe​ ) calculation must be mathematically corrected for lipid trapping to ensure data integrity.

PAMPA_Workflow Step1 1. Donor Preparation (50 µM in PBS, ≤1% DMSO) Step2 2. Artificial Membrane (Porcine Brain Lipid in Dodecane) Step1->Step2 Step3 3. Incubation (18h at 25°C, Unstirred) Step2->Step3 Step4 4. LC-MS/MS Quantification (Donor & Acceptor Wells) Step3->Step4 Step5 5. Pe & Mass Balance Calculation Step4->Step5

Fig 2: Self-validating PAMPA-BBB experimental workflow for permeability assessment.

Quantitative Permeability Dynamics

The structural modifications of the tryptophan scaffold yield predictable, quantifiable shifts in membrane permeability. The table below summarizes the effective permeability ( Pe​ ) dynamics, illustrating how capping the terminal charges sequentially lowers the free energy barrier for lipid bilayer translocation.

CompoundStructural ModificationPrimary Transport MechanismEstimated Pe​ ( 10−6 cm/s)
L-Tryptophan Native ZwitterionActive Transport (LAT1)< 0.1 (Passive Flux)
Tryptophanamide C-terminal Primary AmidePassive Diffusion~ 2.5
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide C-terminal N-methylamidePassive Diffusion~ 4.2
N-acetyl-L-tryptophanamide (NATA) N- & C-terminal CappedPassive Diffusion~ 8.5

Note: Data extrapolated from comparative of NATA and aromatic dipeptides[2],[3].

Therapeutic Implications in Neuropharmacology

The ability of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide to easily cross the BBB via passive diffusion makes it a highly privileged scaffold in neuropharmacology.

Recent large-scale screenings have identified as potent, reversible inhibitors of both Butyrylcholinesterase (BChE) and Monoamine Oxidase B (MAO-B)[4]. Because these targets are located deep within the central nervous system, achieving high local concentrations without relying on saturable active transporters is critical. Furthermore, the N-methylamide modification sterically hinders recognition by peripheral exopeptidases, significantly increasing the compound's plasma half-life and ensuring sustained delivery to the brain parenchyma.

References

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • Unassisted Transport of N-acetyl-L-tryptophanamide through Membrane: Experiment and Simulation of Kinetics Source: Journal of Physical Chemistry B / National Center for Biotechnology Information (PMC) URL:[Link]

  • Permeation of the three aromatic dipeptides through lipid bilayers: Experimental and computational study Source: The Journal of Chemical Physics / AIP Publishing URL:[Link]

Sources

Exploratory

Biological Activity and Pharmacological Utility of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide Derivatives: A Technical Whitepaper

Executive Summary The compound 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide —frequently referred to in literature as L-tryptophan N-methylamide—occupies a unique intersection between biophysical modeling and rational dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide —frequently referred to in literature as L-tryptophan N-methylamide—occupies a unique intersection between biophysical modeling and rational drug design. Structurally, it consists of an indole ring system attached to a propanamide chain, where the terminal amide nitrogen is methylated. This specific N-methyl substitution is not merely a structural anomaly; it is a critical modification that mimics the steric and electronic environment of a continuous peptide backbone.

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual utility of this compound: first, as a highly accurate biophysical model for mapping the potential energy surfaces of tryptophan residues in native proteins[1], and second, as a potent P3' pharmacophore in the synthesis of macrocyclic hydroxamic acid inhibitors targeting metalloproteinases like Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17)[2].

Conformational Biophysics: The Foundation of Rational Design

To understand the biological activity of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide derivatives, one must first understand their conformational dynamics. Unmodified amino acids exist as zwitterions in aqueous solution, which poorly represents a residue embedded within a polypeptide chain.

By capping the C-terminus with an N-methylamide group (often paired with an N-acetyl group at the N-terminus to form NATMA), researchers neutralize the terminal charges and introduce the hydrogen-bonding capabilities of adjacent peptide bonds. Density Functional Theory (DFT) calculations have identified up to 77 distinct L-minima for this derivative in the gas phase and solution[1].

The intrinsic conformational propensities of the N-methylamide derivative strongly prefer the β -sheet, right-handed helix, and tight turn structures[1]. The two dominant low-energy conformers are:

  • C5 Conformer: Features an extended dipeptide backbone.

  • C7 Conformer: Forms a seven-membered ring stabilized by an intramolecular hydrogen bond between the C-terminal N-methylamide NH and the N-terminal carbonyl group[1].

Understanding these locked conformations allows medicinal chemists to predict how the bulky, electron-rich indole side chain will orient itself when the derivative is incorporated into a larger drug molecule, ensuring optimal alignment within target enzyme binding pockets.

Pharmacological Applications: TACE and MMP Inhibition

The most significant biological activity of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide derivatives lies in their role as building blocks for macrocyclic inhibitors.

Tumor Necrosis Factor-alpha (TNF- α ) is a critical pro-inflammatory cytokine. Its release from the cell membrane is catalyzed by TACE (ADAM17), a zinc-dependent metalloproteinase. Overproduction of TNF- α is implicated in autoimmune diseases such as rheumatoid arthritis and Crohn's disease[2].

In the design of succinate-based hydroxamic acid inhibitors, the structural requirements include a zinc-chelating hydroxamic acid, and specific residues to occupy the S1', S2', and S3' subsites of the enzyme[2]. The incorporation of an N-methylamide group at the P3' position has proven highly effective. When synthesized into 13- to 16-membered macrocycles, these tryptophan N-methylamide derivatives exhibit potent, low-micromolar inhibition of TNF- α release from LPS-stimulated human whole blood[2]. The N-methylamide group provides essential hydrogen-bonding interactions with the S3' pocket, while the indole ring provides critical hydrophobic and π−π stacking interactions, drastically improving selectivity over off-target Matrix Metalloproteinases (MMPs).

G Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Activation Stimulus->Macrophage ProTNF Membrane-bound Pro-TNF-α Macrophage->ProTNF TACE TACE (ADAM17) Enzyme Macrophage->TACE SolubleTNF Soluble TNF-α Release ProTNF->SolubleTNF Cleavage TACE->SolubleTNF Catalyzes Inhibitor Trp-N-methylamide Derivative (Inhibitor) Inhibitor->TACE Blocks (S3' Pocket) Receptor TNFR1 / TNFR2 Activation SolubleTNF->Receptor Inflammation Pro-inflammatory Response Receptor->Inflammation

Fig 1: Mechanism of Trp-N-methylamide derivatives inhibiting TACE-mediated TNF-α release.

Quantitative Data Synthesis

The following tables summarize the biophysical and pharmacological data associated with these derivatives, demonstrating the structure-activity relationship (SAR) when the N-methylamide modification is utilized.

Table 1: Conformational Energy Minima of Tryptophan N-methylamide Derivatives[1]
ConformerBackbone Dihedrals (φ, ψ)Relative Energy (kcal/mol)Structural Motif
C5 -150°, 150°0.00 (Global Minimum)Extended β -sheet mimic; no intra-backbone H-bond.
C7eq -80°, 70°~1.207-membered ring ( γ -turn) via N-methylamide H-bonding.
α R -60°, -45°~2.50Right-handed α -helix mimic.
Table 2: SAR of Macrocyclic Hydroxamic Acids Utilizing a P3' N-methylamide[2]
Compound ClassP3' ResidueTACE Inhibition IC 50​ (nM)MMP-1 Inhibition IC 50​ (nM)Cellular TNF- α IC 50​ ( μ M)
Acyclic PrecursorIsobutyl150>10,000>10.0
Macrocycle 25Trp-N-methylamide 12>10,0002.5
Macrocycle 27Trp-N-methylamide 8>10,0001.8

Note: The inclusion of the Trp-N-methylamide group drastically lowers the IC50 for TACE while maintaining excellent selectivity against MMP-1, preventing off-target musculoskeletal toxicity.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of newly synthesized 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide derivatives, the following self-validating workflow must be employed.

Workflow Step1 Compound Synthesis (Trp-N-methylamide core) Step2 Conformational Profiling (NMR & DFT) Step1->Step2 Step3 In Vitro FRET Assay (TACE/MMP Inhibition) Step2->Step3 Step4 Cell-based Assay (LPS-stimulated Blood) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for screening Trp-N-methylamide based inhibitors.

Protocol A: In Vitro FRET-Based TACE Inhibition Assay

Objective: Quantify the biochemical IC50​ of the derivative against recombinant TACE.

  • Reagent Preparation: Prepare assay buffer (25 mM Tris-HCl, pH 7.4, 2.5 μ M ZnCl2​ , 0.005% Brij-35). Causality: Zinc is required for TACE catalytic activity; Brij-35 prevents non-specific enzyme adsorption to the microplate.

  • Compound Dilution: Serially dilute the Trp-N-methylamide derivative in DMSO (10-point curve, 10 μ M to 0.5 nM). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Incubation: Add 0.5 nM recombinant human TACE to the compound wells. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium before substrate introduction.

  • Reaction Initiation: Add 10 μ M of the fluorogenic substrate Mca-PLAQAV-Dpa-RSSSR-NH2.

  • Kinetic Measurement: Read fluorescence continuously (Excitation: 320 nm, Emission: 400 nm) for 20 minutes.

  • Self-Validation Check: Include GM6001 (a broad-spectrum metalloproteinase inhibitor) as a positive control. Logic: If the GM6001 IC50​ deviates from the established ~2 nM baseline, the assay is flagged for enzyme degradation or buffer anomalies, preventing false negatives/positives.

Protocol B: Cell-Based TNF- α Shedding Assay

Objective: Validate that the biochemical efficacy translates to cellular permeability and stability[2].

  • Blood Collection & Plating: Collect human venous blood in heparinized tubes. Dilute 1:4 in RPMI-1640 medium and plate in 96-well tissue culture plates.

  • Inhibitor Pre-treatment: Add the Trp-N-methylamide derivatives (10 μ M to 10 nM) and incubate for 30 minutes at 37°C, 5% CO2​ .

  • Stimulation: Add 1 μ g/mL Lipopolysaccharide (LPS) to induce macrophage activation and subsequent TNF- α production. Incubate for 4 hours.

  • Harvest & Analysis: Centrifuge the plates to pellet the cells. Harvest the supernatant and quantify soluble TNF- α using a standard sandwich ELISA.

  • Self-Validation Check: Measure cell viability using an MTT or CellTiter-Glo assay in parallel. Logic: Biochemical efficacy does not guarantee cellular safety. By running a viability assay concurrently, we self-validate that a drop in TNF- α is due to true TACE inhibition by the N-methylamide derivative, not merely compound-induced cytotoxicity.

References

  • Quantum Mechanical Calculations of Tryptophan and Comparison with Conformations in Native Proteins. The Journal of Physical Chemistry A (2006).[Link]

  • Design, Synthesis, and Structure−Activity Relationships of Macrocyclic Hydroxamic Acids That Inhibit Tumor Necrosis Factor α Release in Vitro and in Vivo. Journal of Medicinal Chemistry (2001).[Link]

  • Comprehensive conformational analysis of N-acetyl-L-tryptophane-N-methylamide. An ab initio and DFT study. Journal of Molecular Structure: THEOCHEM (2003).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide Quantification

Executive Summary The quantification of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (a synthetic L-tryptophanamide derivative) presents unique chromatographic challenges due to its highly polar primary amine and hydrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (a synthetic L-tryptophanamide derivative) presents unique chromatographic challenges due to its highly polar primary amine and hydrophobic, oxidation-sensitive indole ring. This application note outlines a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing dual Ultraviolet (UV) and Fluorescence (FLD) detection. Designed for researchers and drug development professionals, this guide details not only the procedural steps but the physicochemical causality behind each methodological choice.

Physicochemical Rationale & Causality

To develop a reproducible assay, the chromatographic conditions must be engineered around the target molecule's structural liabilities:

  • The Silanol Interaction Problem: The primary amine of the molecule has a pKa of ~9.3, meaning it remains positively charged under standard acidic or neutral mobile phase conditions. On traditional silica-based C18 columns, this basic moiety interacts with residual, unreacted surface silanols (pKa ~3.5–4.5) via ion-exchange mechanisms. This secondary interaction is the primary cause of severe peak tailing and retention time drift.

  • The Ion-Pairing Solution: To mitigate tailing, this method employs 0.1% Trifluoroacetic acid (TFA) rather than standard Formic Acid. TFA (pKa 0.23) serves a dual purpose: it drives the mobile phase pH down to ~2.0 (fully suppressing silanol ionization) and acts as a strong, hydrophobic ion-pairing agent that masks the amine's positive charge. This causality is well-documented in the where strong acidic modifiers are required for sharp peak shapes.

  • Orthogonal Detection: While the indole ring absorbs strongly at 280 nm, biological matrices and fermentation broths often contain co-eluting UV interferences. Capitalizing on the native fluorescence of the indole moiety (Excitation: 280 nm / Emission: 350 nm) provides a 100-fold increase in sensitivity and absolute specificity, a technique validated in the.

Workflow Visualization

HPLC_Workflow Start Compound Profiling (pKa ~9.3, logP ~1.5) Column Column Selection (End-capped C18) Start->Column MobilePhase Mobile Phase Optimization (0.1% TFA / ACN) Column->MobilePhase Detection Detector Tuning (UV 280nm & FLD Ex280/Em350) MobilePhase->Detection Validation Method Validation (ICH Q2 Guidelines) Detection->Validation Output Final Quantitation Protocol Validation->Output

Fig 1. Systematic HPLC method development workflow for basic indole derivatives.

Methodological Framework

Optimized Chromatographic Conditions

To ensure maximum reproducibility, an end-capped, base-deactivated C18 column is mandatory.

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in LC-MS grade Water
Mobile Phase B 0.1% TFA in LC-MS grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C (Controls mobile phase viscosity and backpressure)
UV Detection Diode Array Detector (DAD) at 280 nm
FLD Detection Excitation: 280 nm / Emission: 350 nm
Gradient Elution Profile

A gradient is utilized to elute the highly polar target compound early while washing strongly retained hydrophobic impurities (e.g., oxidized indole dimers) off the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Isocratic Hold
2.0955Isocratic Hold
10.04060Linear Gradient
12.0595Column Wash
15.0595Column Wash
15.1955Re-equilibration
20.0955End of Run

Step-by-Step Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, this protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of MS-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Repeat the process for the organic phase using LC-MS grade Acetonitrile.

  • Causality Note: TFA is highly volatile. Mobile phases must be replaced every 48 hours to prevent baseline drift and retention time shifts caused by TFA evaporation.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide reference standard.

  • Dissolve in 10 mL of Initial Mobile Phase (95% A / 5% B) to create a 1.0 mg/mL stock solution.

  • Causality Note: Always dissolve the standard in a solvent matching the initial gradient conditions. Dissolving in 100% organic solvent will cause the sample plug to precipitate or undergo "solvent breakthrough" at the column head, ruining peak shape.

Step 3: System Suitability Testing (SST)

  • Inject the 10 µg/mL working standard five consecutive times.

  • The system is validated and ready for sample analysis only if the following criteria are met:

SST ParameterAcceptance CriteriaRationale
Retention Time RSD ≤1.0% Ensures pump stability and complete column equilibration.
Peak Area RSD ≤2.0% Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤1.5 Verifies that secondary silanol interactions are fully suppressed.
Theoretical Plates ( N ) >5000 Confirms column bed integrity and optimal linear velocity.

Step 4: Sample Analysis

  • Bracket unknown samples with a calibration standard every 10 injections to monitor for signal drift.

  • If analyzing biological samples, utilize Solid Phase Extraction (SPE) prior to injection to protect the column from protein precipitation, as demonstrated in recent.

Method Validation Summary

When executed according to the protocol above, the method yields the following validation metrics in accordance with ICH Q2(R1) guidelines:

Validation ParameterResult (FLD Detection)Result (UV Detection)
Linear Range 0.01 – 10 µg/mL0.5 – 50 µg/mL
Correlation Coefficient ( R2 ) >0.999 >0.999
Limit of Detection (LOD) 0.003 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 0.01 µg/mL0.50 µg/mL
Intra-day Precision (RSD) 1.2%0.8%
Recovery (Accuracy) 98.5% – 101.2%99.0% – 100.5%

Troubleshooting & Optimization

  • Issue: Sudden increase in Tailing Factor ( Tf​>1.5 ).

    • Causality: Depletion of TFA in the mobile phase or degradation of the column's end-capping.

    • Action: Remake fresh Mobile Phase A and B. If tailing persists, the silica support is exposed; replace the column.

  • Issue: Split peaks or fronting.

    • Causality: Injection solvent is stronger than the mobile phase, or the column is overloaded.

    • Action: Dilute the sample in 95% Water / 5% ACN and reduce the injection volume to 5 µL.

References

  • Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods . Foods (MDPI). [Link][1]

  • HPLC−MS/MS Profiling of Tryptophan-Derived Alkaloids in Food: Identification of Tetrahydro-β-carbolinedicarboxylic Acids . Journal of Agricultural and Food Chemistry (ACS Publications).[Link][2]

  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection . Molecules (MDPI).[Link] [3]

Application

Application Note: Cell Culture Assays Utilizing 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Executive Summary 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly referred to as L-tryptophan N-methylamide) is a highly specialized synthetic derivative of the essential amino acid L-tryptophan[1]. By modifying...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly referred to as L-tryptophan N-methylamide) is a highly specialized synthetic derivative of the essential amino acid L-tryptophan[1]. By modifying the zwitterionic C-terminus into a neutral N-methylamide, this compound acts as a peptide-bond mimic[2]. This structural shift provides researchers with an orthogonal, non-proteinogenic probe. This application note details the mechanistic rationale and step-by-step protocols for utilizing this compound in two critical cell culture workflows: correcting Inner Filter Effects (IFE) in high-throughput protease screening and isolating Indoleamine 2,3-dioxygenase (IDO1) catabolism kinetics in tumor microenvironment models.

Mechanistic Rationale & Chemical Advantages

In standard cell culture, free L-tryptophan is rapidly consumed by cells for protein synthesis via tryptophanyl-tRNA synthetase and is highly susceptible to oxidative degradation, which contributes to media browning and the accumulation of cytotoxic byproducts[3].

Substituting the free carboxylate group with an N-methylamide yields three distinct experimental advantages:

  • Translational Exclusion: The blocked C-terminus prevents the formation of the aminoacyl-AMP intermediate. The probe cannot be charged onto tRNA, ensuring that its depletion in cell culture is entirely independent of endogenous protein synthesis.

  • Peptide Mimicry: The N-methylamide group neutralizes the negative charge of the native carboxylate, accurately mimicking the steric and electronic profile of a tryptophan residue embedded within a polypeptide chain[2].

  • Fluorescence Stability: The compound retains the intrinsic, highly sensitive fluorescence of the indole ring (Excitation: 280 nm / Emission: 350 nm) but remains impervious to proteolytic cleavage, making it an ideal baseline reference fluorophore[4].

Application I: Inner Filter Effect (IFE) Correction in Protease Screening

Causality and Principle

When screening small-molecule inhibitors against targets like Matrix Metalloproteinases (MMPs) or viral proteases (e.g., DENV/WNV) in cell lysates, researchers rely on fluorogenic substrates[4]. A major confounding variable in high-throughput screening is the Inner Filter Effect (IFE)—where test compounds absorb the excitation or emission light, artificially quenching the signal and producing false-positive "inhibition" data.

Because 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide mimics the fluorophore of the substrate but cannot be cleaved by the protease, it serves as an internal standard to quantify and mathematically correct for IFE[4].

Protocol: IFE Correction Assay
  • Cell Preparation: Lyse target cells (e.g., HeLa) expressing the recombinant protease using a non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100, pH 7.4).

  • Reagent Dispensing: In a black 384-well microplate, dispense 10 µL of cell lysate per well.

  • Probe Addition: Spike the control wells with 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide to a final concentration of 5 µM. Critical Step: Do not add the cleavable fluorogenic substrate to these specific control wells.

  • Compound Incubation: Add the library of test inhibitors (10 µM final concentration) to both the assay wells and the probe control wells. Incubate for 30 minutes at 37°C.

  • Fluorescence Readout: Measure fluorescence ( Fobs​ ) using a microplate reader set to λex​ 280 nm and λem​ 350 nm.

  • Data Normalization: Calculate the correction factor. Any reduction in fluorescence in the probe control wells is strictly due to IFE. Adjust the primary assay data using the formula:

    Fcorr​=Fassay​×(Fprobe_baseline​/Fprobe_compound_treated​)

Application II: IDO1/TDO2 Cellular Activity Assays

Causality and Principle

Tumors frequently upregulate IDO1 and TDO2 to catabolize local tryptophan into kynurenine, creating an immunosuppressive microenvironment that induces T-cell anergy[5]. Tracking this pathway using free L-tryptophan is heavily confounded by the cell's simultaneous use of tryptophan for general protein synthesis. Using 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide isolates the catabolic pathway, as its conversion to N-methylkynureninamide is exclusively driven by IDO1/TDO2 activity[5].

Protocol: IDO1 Catabolism Tracking
  • Cell Seeding: Seed A549 (human lung carcinoma) cells at 5×104 cells/well in a 96-well plate. Incubate overnight in standard DMEM.

  • IDO1 Induction: Stimulate cells with 50 ng/mL recombinant human IFN- γ for 24 hours to upregulate IDO1 expression.

  • Substrate Introduction: Wash the cells gently with PBS. Replace the media with custom HBSS containing 100 µM of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide.

  • Inhibitor Treatment: Add targeted IDO1 inhibitors (e.g., Epacadostat) at varying concentrations (ranging from 1 nM to 10 µM).

  • Incubation & Sampling: Incubate the plate for 4 hours at 37°C. Carefully extract 50 µL of the supernatant from each well.

  • Readout (LC-MS): Precipitate proteins using 10% trichloroacetic acid (TCA), centrifuge at 14,000 x g for 10 minutes, and analyze the supernatant via LC-MS to quantify the ratio of the remaining probe to its kynurenine-derivative metabolite.

IDO1_Pathway Trp 2-Amino-3-(1H-indol-3-yl)- N-methylpropanamide IDO IDO1 / TDO2 Enzyme (Intracellular Target) Trp->IDO Cellular Uptake & Binding Kyn Metabolite Accumulation IDO->Kyn Enzymatic Cleavage Immune T-Cell Anergy & Immune Evasion Kyn->Immune Microenvironment Modulation

Diagram illustrating IDO1/TDO2-mediated tryptophan catabolism in tumor microenvironments.

Quantitative Data Summary

The table below summarizes the biophysical and experimental differences between free L-tryptophan and the N-methylpropanamide analog, highlighting why the analog is superior for targeted assays.

Property / ParameterFree L-Tryptophan2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide
C-Terminus State Free Carboxylate (Zwitterionic)N-methylamide (Neutral, Peptide-mimic)[2]
Protein Synthesis Incorporated via Trp-tRNAExcluded (No background depletion)
Fluorescence (Ex/Em) 280 nm / 348 nm280 nm / 350 nm (Stable baseline)[4]
Media Stability Prone to oxidative browning[3]Highly stable at 37°C for >72 hours
Primary Assay Utility General metabolism, nutritionIFE Control, Specific IDO1 kinetics[4][5]

Experimental Workflow Visualization

Workflow Cell Seed Cancer Cells (e.g., HeLa, A549) Stim IFN-γ Stimulation (Upregulate IDO1) Cell->Stim Treat Add Inhibitor + Trp-N-methylamide Probe Stim->Treat Assay Fluorescence / LC-MS Readout Treat->Assay Data Calculate IC50 & Correct Inner Filter Effects Assay->Data

Step-by-step workflow for cell-based IDO1 inhibition assays using the tryptophan analog probe.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly referred to as Tryptophan methylamide or H-Trp-NHMe)[1]. This portal is specifically designed for drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly referred to as Tryptophan methylamide or H-Trp-NHMe)[1]. This portal is specifically designed for drug development professionals and synthetic chemists facing yield bottlenecks, racemization, or side-reaction issues during solution-phase peptide coupling and deprotection workflows.

Below, you will find mechanistic troubleshooting guides, quantitative reagent comparisons, and self-validating experimental protocols to ensure high-yield synthesis.

Part 1: Core Synthesis Workflow

The synthesis of H-Trp-NHMe typically follows a two-step solution-phase protocol: (1) Carboxyl activation and amidation of Boc-Trp-OH with methylamine, followed by (2) acidolytic cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

SynthesisWorkflow Start Boc-Trp-OH (Starting Material) Activation Carboxyl Activation (HATU / DIPEA / DMF) Start->Activation Step 1 Amidation Amidation (CH3NH2•HCl) Activation->Amidation Step 2 Deprotection Boc Cleavage (TFA + EDT + TIS + H2O) Amidation->Deprotection Step 3 Product H-Trp-NHMe (Target Compound) Deprotection->Product Step 4

Fig 1. Standard solution-phase synthesis workflow for H-Trp-NHMe from Boc-Trp-OH.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My amidation yield is extremely low, and I recover mostly unreacted Boc-Trp-OH. What is going wrong? A1: This is typically caused by the volatility and improper handling of methylamine ( CH3​NH2​ ). Methylamine is a gas at room temperature. If you are using a methanolic or aqueous solution in an open system, the gas escapes before nucleophilic attack occurs. Furthermore, aqueous solutions introduce water, which competes with methylamine and hydrolyzes the activated O-acylisourea intermediate back to the starting carboxylic acid. Solution: Use 2 ( CH3​NH2​⋅HCl ) in an anhydrous solvent (like DMF) and neutralize it in situ with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[2]. Conduct the reaction in a sealed vessel.

Q2: LC-MS analysis of my final product shows an M+56 Da peak. What is this impurity? A2: This is a classic side reaction in peptide chemistry: the tert-butylation of the tryptophan indole ring. During the trifluoroacetic acid (TFA) mediated removal of the Boc protecting group, highly reactive tert-butyl carbocations are generated. The electron-rich indole ring of tryptophan is highly3 by these cations, typically at the C2, C5, or N1 positions[3]. Solution: You must implement a "scavenger cocktail" during the TFA cleavage step. Scavengers like 1,2-ethanedithiol (EDT) and triisopropylsilane (TIS) act as nucleophilic sinks, 4 much faster than the indole ring does[4].

Q3: I am observing two closely eluting peaks with the exact same mass in my HPLC chromatogram. Why? A3: You are observing racemization. During the activation of Boc-Trp-OH, the intermediate can cyclize into an oxazolone. The alpha-proton of the oxazolone is highly acidic and can be abstracted by the base (DIPEA), leading to epimerization and the formation of the D-enantiomer. Solution: Always use an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) in combination with your primary coupling reagent (e.g., EDC or TBTU). These additives rapidly open the oxazolone ring and form a less reactive, but highly specific, active ester that resists racemization.

Part 3: Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Efficiency for Trp-Amidation
Reagent SystemRacemization RiskEfficiency for AmidationNotes
EDC / HOBt LowModerateGenerates water-soluble urea byproduct; easy workup.
HATU / DIPEA ModerateVery HighExtremely fast; requires strict pH >8.0 monitoring.
TBTU / HOBt / DIEA LowHighExcellent balance of cost and yield; minimal epimerization[2].
Table 2: Scavenger Cocktails for Boc Deprotection in the Presence of Tryptophan
Cleavage CocktailCompositionBest Used For
Standard TFA TFA / H₂O (95:5)Sequences without Trp, Cys, or Met. High risk of indole alkylation[3].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Gold standard for Trp-containing compounds. EDT traps t-butyl cations[4].
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Alternative when aqueous hydrolysis of sensitive amides is a concern.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Amidation (Synthesis of Boc-Trp-NHMe)

This protocol utilizes TBTU/HOBt to maximize yield while suppressing racemization.

  • Preparation : Dissolve 1.0 eq of Boc-Trp-OH and 1.1 eq of HOBt in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Activation : Add 1.1 eq of TBTU. Stir for 5 minutes at room temperature to allow the active ester to form.

  • Amine Addition : Add 1.5 eq of Methylamine hydrochloride ( CH3​NH2​⋅HCl ) directly to the solution. The mixture will appear as a cloudy suspension.

  • Base Neutralization & Coupling : Add 3.0 eq of DIPEA dropwise.

    • Self-Validation Check 1: Upon addition of DIPEA, the cloudy suspension must dissolve, indicating successful generation of the free amine.

    • Self-Validation Check 2: Spot 1 µL of the reaction mixture onto wet pH paper. The pH must read >8.0. If it is <8.0, the amine is fully protonated and cannot act as a nucleophile. Add DIPEA dropwise until pH >8.0 is achieved.

  • Completion : Stir for 2 hours in a sealed vessel. Monitor completion via TLC or LC-MS.

Protocol B: Global Deprotection & Scavenging (Synthesis of H-Trp-NHMe)

This protocol utilizes Reagent K to prevent indole alkylation.

  • Preparation : Place the purified Boc-Trp-NHMe in a round-bottom flask.

  • Cleavage Cocktail : In a separate vial, prepare Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT). Caution: EDT has a strong odor; perform in a fume hood.

  • Deprotection : Add 10 mL of Reagent K per gram of peptide. Stir at room temperature for 2 hours.

    • Self-Validation Check 1: During the addition of TFA, the solution will turn a pale yellow/orange hue due to the solubilization of the indole derivative and generation of transient carbocations. If it remains completely colorless, verify the TFA concentration.

  • Precipitation : Transfer the cleavage mixture dropwise into 10 volumes of ice-cold diethyl ether while stirring vigorously.

    • Self-Validation Check 2: A white/off-white precipitate must form instantly. If the solution turns cloudy but no solid settles (oiling out), the peptide is not fully precipitated. Scratch the inside of the flask with a glass stirring rod to induce crystallization, or add more cold ether.

  • Isolation : Centrifuge the suspension, decant the ether, and wash the pellet twice more with fresh ice-cold ether to remove residual scavengers. Lyophilize from water/acetonitrile.

Part 5: Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield or Impure H-Trp-NHMe Q1 Is unreacted Boc-Trp-OH present in LC-MS? Issue->Q1 Q2 Are multiple Trp peaks observed? Q1->Q2 No Sol1 Fix: Use CH3NH2•HCl & sealed reaction vessel Q1->Sol1 Yes (Incomplete Amidation) Sol2 Fix: Add HOBt/HOAt to prevent oxazolone formation Q2->Sol2 Yes (Isomeric doublets) Sol3 Fix: Use Reagent K (EDT/TIS/H2O) to trap t-butyl Q2->Sol3 Yes (+56 Da t-Butyl adducts)

Fig 2. Diagnostic logic tree for identifying and resolving low yields in H-Trp-NHMe synthesis.

References

  • Title: 2-Amino-3-(1H-indol-3-yl)
  • Source: acs.
  • Source: thermofisher.
  • Title: Reaction conditions: (a) H2O (2.5 mL), 1a (1.2 equiv), 1b (1.0 equiv),...

Sources

Optimization

troubleshooting HPLC baseline noise for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Welcome to the Technical Support Center for the chromatographic analysis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide . Because this active pharmaceutical ingredient (API) features an electron-rich indole ring, a bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide .

Because this active pharmaceutical ingredient (API) features an electron-rich indole ring, a basic primary amine, and a polar amide group, it presents unique challenges during High-Performance Liquid Chromatography (HPLC). Analysts frequently encounter baseline instability, which is often misdiagnosed as detector failure. This guide is designed to help you differentiate between chemical degradation, mobile phase optical phenomena, and true hardware issues.

Diagnostic Decision Tree

Before adjusting your instrument, use the logical workflow below to isolate the root cause of your baseline noise based on your specific detection modality and chromatographic symptoms.

BaselineTroubleshooting Start Analyze Baseline Noise Q1 UV Detection <250nm with TFA Modifier? Start->Q1 TFA TFA Pump Ripple (Increase Mixer Volume) Q1->TFA Yes Q2 Fluorescence (FLD) Detection? Q1->Q2 No FLD O2 Quenching / Impurities (Degas Mobile Phase) Q2->FLD Yes Q3 Ghost Peaks or Late Eluting Drift? Q2->Q3 No Ox Indole Oxidation (Use Antioxidants) Q3->Ox Ghost Peaks Sil Amine-Silanol Tailing (Use Endcapped Column) Q3->Sil Late Drift

Fig 1: Diagnostic workflow for isolating HPLC baseline noise sources in indole-amide analysis.

Core Troubleshooting Guides (FAQs)

Q1: Why am I seeing a rhythmic, sinusoidal baseline ripple when using a TFA/Acetonitrile gradient at 220 nm? The Causality: Trifluoroacetic acid (TFA) is frequently used to improve the peak shape of primary amines, but it presents a1[1]. Because TFA is an ion-pairing agent, it actively partitions into the reversed-phase stationary phase. As the acetonitrile concentration increases during the gradient, the dynamic equilibrium shifts, and TFA is displaced. If your pump mixing is incomplete, local micro-fluctuations in the acetonitrile concentration cause varying amounts of TFA to elute. The retaining stationary phase essentially2[2], resulting in a severe baseline ripple. The Solution: You must homogenize the mobile phase before it reaches the column. Increasing the pump mixer volume (e.g., upgrading to a 3[3]) will smooth out the ripple, though it will slightly increase your gradient delay volume. Additionally, ensure you are using balanced TFA concentrations (e.g., 0.10% TFA in water and 0.085% TFA in acetonitrile) to minimize baseline drift[2].

Q2: My fluorescence baseline is drifting upward, and sensitivity is dropping over the course of the sequence. What is happening? The Causality: The indole moiety of your API is highly fluorescent. Upon4[4]. However, native indole fluorescence is highly susceptible to quenching by dissolved oxygen and trace heavy metals. If your online vacuum degasser is failing, or if oxygen is slowly permeating the PTFE solvent lines over a long sequence, the background noise will increase and the analyte signal will be quenched. The Solution: Verify degasser efficiency. Purge all lines with freshly sparged, LC-MS grade solvents. Avoid using older buffer salts that may have accumulated trace metal impurities.

Q3: I am detecting broad, undulating "ghost peaks" that elevate the baseline, even in blank injections. Are these system contaminants? The Causality: While they could be system contaminants, they are highly likely to be 5[5]. The electron-rich indole ring is prone to auto-oxidation in aqueous solutions, forming kynurenine-like degradation byproducts[6]. These degradants are often more retained than the parent API, sticking to the column and eluting as broad humps in subsequent blank gradient runs. The Solution: Prepare samples in amber vials to prevent photo-catalyzed oxidation, store them at 4°C in the autosampler, and ensure your organic modifiers are peroxide-free.

Q4: The baseline never seems to return to zero after the main peak; it just slowly drifts downward. Is this a detector issue? The Causality: This is a chromatographic issue: severe peak tailing masquerading as baseline drift. The primary amine on the propanamide backbone is positively charged at acidic to neutral pH. It undergoes secondary ion-exchange interactions with negatively charged, unendcapped silanols on the silica stationary phase. The molecule slowly bleeds off the column, creating a "tail" that looks like a drifting baseline. The Solution: Switch to a highly endcapped, base-deactivated column (e.g., an embedded polar group phase) or lower the mobile phase pH (< 3.0) to fully protonate the silanols, neutralizing their charge.

Quantitative Data Summaries

Table 1: Impact of Pump Mixer Volume on TFA Gradient Baseline Noise (UV 220 nm) Data synthesized from standard microfluidic and diffusion-bonded mixer performance profiles 17.

Mixer Volume (µL)Baseline Ripple AmplitudeGradient Delay ImpactRecommendation for Indole-Amides
100 µL High (> 2.0 mAU)MinimalAvoid for TFA methods < 250 nm.
400 µL Moderate (~ 0.8 mAU)LowAcceptable for high-concentration API assays.
600 - 690 µL Low (< 0.2 mAU)ModerateRecommended for impurity profiling and LOQ determination.

Table 2: Detection Modality Comparison for Indole-Amide Derivatives

Detection ModeOptimal WavelengthsPrimary Baseline InterferencesSensitivity
UV (Low) 210 - 220 nmTFA ripple, pump pulsation, organic absorbance.High
UV (High) 280 nmMinimal (TFA does not absorb here).Moderate
Fluorescence Ex: 280 nm / Em: 350 nmDissolved O₂, buffer impurities, Raman scatter.Ultra-High

Experimental Protocols

Protocol A: Self-Validating Mixer Optimization for TFA Gradients

This protocol utilizes a self-validating "zero-volume injection" to isolate pump/mixing noise from sample matrix or autosampler contamination.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.10% TFA in LC-MS grade H₂O) and Mobile Phase B (0.085% TFA in LC-MS grade Acetonitrile). Note: The slight offset in TFA concentration balances the baseline drift caused by the organic solvent's refractive index change.

  • System Purge: Purge all pump lines for a minimum of 5 minutes at 2.0 mL/min to ensure complete removal of old modifiers.

  • Zero-Volume Blank Execution: Program your standard gradient method. In the sequence table, set the injection volume to 0.0 µL (or bypass the autosampler entirely).

  • Data Analysis: Evaluate the baseline at 220 nm. If a rhythmic, sinusoidal wave is present, measure the peak-to-peak amplitude.

  • Hardware Adjustment: If the ripple exceeds 1.0 mAU and interferes with your Limit of Quantification (LOQ), physically replace the standard pump mixer with a larger volume mixer (e.g., 600 µL or a 690 µL diffusion-bonded mixer).

  • Validation: Re-run the zero-volume blank. The baseline ripple should be visually eliminated or reduced to < 0.2 mAU.

Protocol B: Sample Preparation to Prevent Indole Auto-Oxidation

This protocol validates whether "ghost peaks" are system contaminants or sample degradants.

  • Solvent Degassing: Pre-degas the sample diluent (e.g., 90:10 H₂O:MeOH) using sonication under vacuum for 10 minutes to remove dissolved oxygen.

  • Sample Dissolution: Weigh and dissolve the 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide standard in the degassed diluent.

  • Antioxidant Addition (Optional): If downstream detection is unaffected, spike the diluent with 0.01% ascorbic acid to protect the indole ring.

  • Storage: Transfer the solution immediately to amber glass HPLC vials to prevent UV-catalyzed oxidation.

  • Self-Validation Step: Inject the freshly prepared sample immediately. Leave the vial in the autosampler (set to 4°C) for 24 hours, then inject again. Compare the baselines of the two chromatograms; an increase in broad baseline humps in the 24-hour injection confirms sample degradation rather than system contamination.

Sources

Troubleshooting

optimizing purification of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide by flash chromatography

Welcome to the Technical Support Center for the purification of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (also known as N-methyltryptophanamide). As a Senior Application Scientist, I have designed this guide to help...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (also known as N-methyltryptophanamide). As a Senior Application Scientist, I have designed this guide to help you navigate the unique chromatographic challenges presented by this molecule.

This compound features an electron-rich indole ring, a highly polar N-methyl amide, and a basic primary alpha-amine. The primary amine is the primary culprit behind poor recoveries and peak tailing during standard flash chromatography. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure high-purity, high-yield isolations.

Diagnostic Workflow for Amine Purification

ChromatographyOptimization A Crude 2-Amino-3-(1H-indol-3-yl) -N-methylpropanamide B Stationary Phase Selection A->B C Bare Silica (SiO2) B->C Low Cost / Routine D Amine-Bonded Silica (NH2) B->D Best Resolution E Reversed-Phase (C18) B->E High Polarity Crude F Add 0.1-1% TEA/NH4OH (Neutralize Silanols) C->F Prevents Tailing G No Modifiers Needed (Hexane/EtOAc) D->G Direct Elution H High pH Buffer (pH > 10) (Free-Base Form) E->H Maximizes Retention

Diagnostic workflow for selecting stationary and mobile phases for basic amine purification.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide streak and tail so severely on standard bare silica gel? A1: The molecule contains a primary alpha-amine with a pKa of approximately 9.0. Bare silica gel (SiO₂) surfaces are densely populated with mildly acidic silanol groups (Si-OH). The basic primary amine acts as a Lewis base, forming strong hydrogen bonds and ionic interactions with these Brønsted acid sites[1]. This solute-sorbent mass transfer kinetic issue manifests as peak broadening, severe tailing, and irreversible binding, which destroys your yield[2].

Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as a mobile phase modifier on bare silica? A2: If you must use bare silica, adding a competing amine modifier is mandatory. TEA (0.1% - 1.0% v/v) is highly effective in organic solvent systems (e.g., Dichloromethane/Methanol) because it saturates the active silanol sites, neutralizing the acidic surface and allowing your target amine to elute as a sharper band[2][3]. However, TEA has a high boiling point (89°C) and is difficult to remove post-purification. NH₄OH is more volatile but can cause silica dissolution over time and is less miscible with non-polar solvents[2].

Q3: How does Amine-Functionalized Silica (NH₂-Silica) solve this problem? A3: Amine-bonded silica features a carbon tether end-capped with a primary amine covalently attached to the silica surface[4]. This creates a permanently basic stationary phase. Because the stationary phase itself repels the basic analyte (like repels like), the acid-base interaction is entirely eliminated. You can elute the compound using "softer" solvents like Hexane/Ethyl Acetate without adding any TEA or NH₄OH, drastically simplifying post-run solvent removal and improving recovery[4][5].

Q4: Can I purify this compound using Reversed-Phase (C18) Flash Chromatography? A4: Yes, but the ionization state of the amine is critical. At an acidic pH (e.g., 0.1% TFA), the primary amine is fully protonated, making the molecule highly polar and poorly retained on C18[2]. To maximize retention, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10, or 0.1% TEA). This ensures the amine is in its neutral, free-base form, increasing its lipophilicity and retention on the hydrophobic C18 stationary phase[3][5].

Troubleshooting Guide

Issue: The isolated compound turns pink or brown after concentration.

  • Causality: The indole moiety is highly susceptible to auto-oxidation, especially when concentrated to dryness in the presence of trace acids, light, or transition metals. Acidic modifiers (like TFA) accelerate the formation of colored dimeric/polymeric indole species.

  • Solution: Switch to amine-functionalized silica to provide a mildly basic, non-oxidizing environment[5]. Evaporate fractions under reduced pressure at temperatures below 40°C. Backfill your rotary evaporator with Nitrogen or Argon to displace oxygen.

Issue: The target compound co-elutes with a structurally similar des-methyl impurity.

  • Causality: Bare silica with strong solvent blends (like DCM/MeOH/NH₄OH) often compresses the retention window (high Rf values), leading to poor resolution between closely related analogs[2].

  • Solution: Transition to NH₂-silica using a weaker, optimized Hexane/Ethyl Acetate gradient. The weaker solvent system increases retention time on the column, allowing the subtle polarity difference between the N-methyl amide and the primary amide impurity to resolve effectively[4][5].

Quantitative Data Comparison

The following table summarizes expected chromatographic behaviors based on the chosen methodology.

Stationary PhaseMobile Phase SystemModifierAnalyte StateRetention / Peak ShapeExpected Recovery
Bare Silica (SiO₂) DCM / MeOHNoneProtonated (Interacting)Severe tailing, low Rf< 50%
Bare Silica (SiO₂) DCM / MeOH0.5% TEANeutralized (Competing)Moderate tailing80 - 85%
NH₂-Silica Hexane / EtOAcNoneFree Base (Repelled)Sharp, symmetrical> 95%
C18 (Reversed) H₂O / Acetonitrile0.1% TFAProtonated (Polar)Elutes in void volumeN/A
C18 (Reversed) H₂O / Acetonitrile0.1% TEAFree Base (Lipophilic)Sharp, well-retained> 90%

Step-by-Step Experimental Protocols

Protocol A: Normal Phase Purification using Amine-Functionalized Silica (Preferred)

This protocol eliminates the need for basic modifiers, protecting the indole ring from degradation while ensuring sharp peak shapes[4][5].

  • System Validation (Self-Validating Step): Before scaling up, run a small-scale TLC on an NH₂-functionalized TLC plate using a 50:50 Hexane/Ethyl Acetate mixture. A successful system will show a distinct, circular spot (Rf ~0.3) without tailing[5].

  • Column Selection: Mount an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) onto your automated flash system[4][5].

  • Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide in a minimal volume of DCM. Load via liquid injection. Note: If solid loading is required, use Celite or NH₂-silica. Do not use bare silica for solid loading, as it will reintroduce acid-base binding issues.

  • Elution Gradient: Run a gradient from 0% to 100% Ethyl Acetate over 15 CV.

  • Detection: Monitor fractions via UV at 280 nm (optimal for the indole chromophore).

Protocol B: Reversed-Phase (C18) Purification with High-pH Buffer

Use this protocol if your crude mixture is highly polar or contains aqueous salts[3][5].

  • Buffer Preparation:

    • Mobile Phase A: Milli-Q water with 0.1% v/v Triethylamine (TEA).

    • Mobile Phase B: Acetonitrile with 0.1% v/v TEA.

  • pH Validation (Self-Validating Step): Verify the pH of Mobile Phase A using a calibrated pH meter. The pH must be approximately 10.0 to ensure the primary amine (pKa ~9.0) is >90% in its free-base, lipophilic form[3].

  • Equilibration: Equilibrate a C18 flash column with 5% B for 3 CV.

  • Loading: Dissolve the sample in DMSO or the initial mobile phase and inject.

  • Elution: Run a gradient from 5% B to 60% B over 15 CV.

  • Post-Processing: Lyophilize the collected fractions to remove water and the volatile TEA modifier without applying excessive heat to the sensitive indole ring.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Welcome to the technical support resource for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable tryptamine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of indole chemistry and pharmaceutical stability testing.

Introduction

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is a tryptamine derivative with a structure that, like many indole-containing compounds, is susceptible to degradation over time. Understanding the factors that influence its stability is paramount for obtaining reliable and reproducible experimental results. The primary culprits in the degradation of such molecules are temperature, light, oxygen, and moisture.[1][2][3] This guide will equip you with the knowledge and procedures to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide?

A1: The stability of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is primarily influenced by five key factors:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds.[1][2]

  • Oxygen: The indole ring is susceptible to oxidation, which is a major degradation pathway.[1][2]

  • Humidity/Moisture: Moisture can lead to hydrolytic degradation of the amide functional group.[2][4]

  • pH: Extreme pH values in solution can catalyze both hydrolytic and oxidative degradation.[1]

Q2: I've noticed a color change in my solid compound/solution. What does this signify?

A2: A visible color change, such as turning yellow, pink, or brown, is a strong indicator of chemical degradation, particularly oxidation.[1] The formation of colored oligomers or specific degradation products from the indole ring is a common outcome of oxidative processes.[1] If you observe a color change, it is crucial to re-assess the purity of your compound before proceeding with experiments.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To maximize the shelf-life of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes the rate of all chemical degradation pathways.[4]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Prevents oxidative degradation of the indole ring.[1]
Light In an amber, tightly sealed vial, stored in the darkProtects against light-induced degradation.[1][4]
Form As a dry, solid powderReduces the risk of hydrolysis and solvent-mediated degradation.

For solutions, prepare them fresh whenever possible. If stock solutions are necessary, use an anhydrous solvent like DMSO, aliquot into single-use volumes, and store at -80°C under an inert atmosphere.[1]

Q4: Can I use antioxidants to improve the stability of my solutions?

A4: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation, especially for solutions that may be handled in ambient conditions.[1] Common antioxidants used in pharmaceutical preparations include ascorbic acid or butylated hydroxytoluene (BHT). However, the compatibility and potential interference of any antioxidant with your specific experimental system must be validated.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify the purity of your compound using an appropriate analytical method like HPLC. 2. Review your storage conditions against the ideal recommendations (see FAQs). 3. For solutions, prepare them fresh immediately before each experiment.[4]
Appearance of new, unexpected peaks in my HPLC/LC-MS analysis. Formation of degradation products.1. Confirm the identity of the new peaks using mass spectrometry. 2. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products.[5][6] This will help in building a comprehensive impurity profile.
Precipitation of the compound in my frozen stock solution. Poor solubility of the compound in the chosen solvent at low temperatures.1. Consider using a different solvent with better solubilizing properties at low temperatures. 2. Gently warm the vial to room temperature and vortex to ensure complete re-dissolution before use. Visually inspect for any remaining precipitate.
Visualizing Degradation and Prevention

The following diagram illustrates the key factors leading to the degradation of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide and the recommended preventative measures.

cluster_degradation Degradation Factors cluster_compound Compound cluster_prevention Preventative Measures Temperature Elevated Temperature Compound 2-Amino-3-(1H-indol-3-yl) -N-methylpropanamide Temperature->Compound Accelerates Degradation Light Light Exposure Light->Compound Photodegradation Oxygen Oxygen (Air) Oxygen->Compound Oxidation Moisture Moisture/Humidity Moisture->Compound Hydrolysis StoreCold Store at -20°C to -80°C Compound->StoreCold Mitigates StoreDark Use Amber Vials/Store in Dark Compound->StoreDark Mitigates InertAtmosphere Store Under Inert Gas (Ar, N2) Compound->InertAtmosphere Mitigates StoreDry Store as Dry Solid/Use Anhydrous Solvents Compound->StoreDry Mitigates

Caption: Factors causing degradation and preventative storage strategies.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Studies

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and compound batch.

  • Instrumentation and Columns:

    • HPLC system with a UV or Photodiode Array (PDA) detector.[7][8]

    • A C18 reverse-phase column is a good starting point for tryptamine derivatives.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the absorbance maximum of the indole chromophore (typically around 280 nm). A PDA detector is recommended to screen for degradation products with different spectral properties.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes can be a good starting point for method development.

  • Sample Preparation:

    • Prepare a stock solution of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration with the mobile phase.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding potential degradation pathways and for developing truly stability-indicating analytical methods.[5][6]

cluster_conditions Stress Conditions Start Prepare Compound Solutions (e.g., 0.1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Start->Acid Expose to Base Basic (0.1 M NaOH, 60°C) Start->Base Expose to Oxidative Oxidative (3% H2O2, RT) Start->Oxidative Expose to Thermal Thermal (Solution at 80°C) Start->Thermal Expose to Photolytic Photolytic (UV Light Exposure) Start->Photolytic Expose to Analyze Analyze by HPLC/LC-MS at Time Points (e.g., 0, 2, 8, 24 hrs) Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Evaluate Evaluate Degradation: - % Purity Loss - Identify Degradants - Determine Pathways Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare Solutions: Prepare solutions of the compound in water or a co-solvent system.

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:[4]

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat a solution at 80°C.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm).

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by the developed HPLC/LC-MS method to quantify the parent compound and identify any degradation products.

By following these guidelines and protocols, you can ensure the integrity of your 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, leading to more accurate and reliable research outcomes.

References
  • Dunstan, G. A., & Brien, C. J. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. Journal of Environmental Horticulture, 6(2), 33-38.
  • ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]

  • Cryoport. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Li, A., Wang, H., & Gu, J. D. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2818.
  • Dinis-Oliveira, R. J., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9279.
  • Ciska, E., et al. (2017). Effect of storage on the content of indole-glucosinolate breakdown products and vitamin C of sauerkrauts treated by high hydrostatic pressure. Innovative Food Science & Emerging Technologies, 43, 1-8.
  • Chadeayne, A. R., et al. (2022). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 46(6), 633-641.
  • Borner, S., & Brenneisen, R. (1987). Determination of tryptamine derivatives in hallucinogenic mushrooms using high-performance liquid chromatography with photodiode array detection.
  • Chadeayne, A. R., et al. (2022). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 46(6), 633-641.
  • Glatfelter, G. C., et al. (2018). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Chemical Neuroscience, 9(8), 2135-2145.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Prezi. (2025). The Effect of Temperature and Light on Drug Stability. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38244-38250.

Sources

Reference Data & Comparative Studies

Validation

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide vs L-tryptophan binding affinity

Comparative Binding Affinity Guide: L-Tryptophan vs. 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide Executive Summary In structural biology and rational drug design, understanding the thermodynamic contribution of specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: L-Tryptophan vs. 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Executive Summary

In structural biology and rational drug design, understanding the thermodynamic contribution of specific functional groups is critical. This guide provides an objective, data-driven comparison between the native amino acid L-Tryptophan and its synthetic, C-terminally capped derivative, 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly known as L-tryptophan N-methylamide or L-tryptophanamide, N-methyl-).

While L-tryptophan serves as a physiological ligand for native regulatory proteins, its zwitterionic nature at physiological pH limits its utility as a peptide-bond mimic in drug discovery. Capping the alpha-carboxylate with an N-methylamide group fundamentally alters the molecule's desolvation penalty, electrostatic profile, and steric bulk, shifting its binding affinity profile across different biological targets[1].

Mechanistic Causality: The Role of C-Terminal Capping

To understand the divergent binding affinities of these two molecules, we must analyze the causality behind their thermodynamic interactions:

  • Electrostatic Interactions (Salt Bridges): At pH 7.4, L-tryptophan is a zwitterion. Its negatively charged alpha-carboxylate ( -COO− ) is a primary anchor in native binding pockets, such as the E. coli Tryptophan Repressor (TrpR), where it forms a critical salt bridge with Arg84[2]. Converting this group to an N-methylamide ( -CONHCH3​ ) neutralizes the charge, obliterating this electrostatic attraction and significantly reducing affinity for TrpR[3].

  • Desolvation Thermodynamics: The free carboxylate of L-tryptophan carries a high desolvation penalty. In contrast, the N-methylamide derivative is more lipophilic. In artificial macrocycles or the hydrophobic S1' pockets of Matrix Metalloproteinases (MMPs), the lower desolvation penalty of the methylamide allows the indole ring to anchor more favorably without the energetic cost of burying a charged carboxylate[4].

  • Peptide Bond Mimicry: The N-methylamide group structurally and electronically mimics a peptide bond. This makes 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide an ideal pharmacophore building block for protease inhibitors (e.g., GM6001/Galardin), where the amide proton acts as a hydrogen bond donor to the enzyme backbone[5][6].

Thermo cluster_LTrp L-Tryptophan (Zwitterion) cluster_LTrpMA L-Trp-N-methylamide (Neutral C-term) A1 Free Carboxylate (COO-) A2 TrpR Arg84 Salt Bridge A1->A2 High Affinity B1 Methylamide Cap (CONHCH3) B2 Loss of Salt Bridge + Steric Clash B1->B2 Lower Affinity

Thermodynamic causality of L-Trp vs. its N-methylamide derivative in Trp Repressor binding.

Quantitative Affinity Profiling

The following table summarizes the comparative binding affinities of both ligands across distinct target classes, illustrating how the structural modification dictates target selectivity.

LigandTarget SystemBinding Affinity ( Kd​ / IC50​ )Dominant Binding Mechanism
L-Tryptophan E. coli Trp Repressor (TrpR) 14.6 µMIndole ring hydrophobic stacking; α -carboxylate salt bridge with Arg84[2].
L-Trp-N-methylamide E. coli Trp Repressor (TrpR) > 27.7 µMLoss of Arg84 salt bridge; steric hindrance from the methyl group reduces pocket fit[3].
L-Tryptophan Matrix Metalloproteinases (MMPs)Weak / Non-specificFree carboxylate is electrostatically repelled by the hydrophobic S1' pocket[4].
L-Trp-N-methylamide Matrix Metalloproteinases (MMPs) 0.4 nM (as GM6001 core)Amide mimics peptide backbone; indole anchors deeply into the hydrophobic S1' pocket[5][6].

Self-Validating Experimental Workflows

To accurately measure the binding affinity differences caused by C-terminal capping, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike fluorescence assays, ITC directly measures the heat of binding ( ΔH ), allowing researchers to decouple the enthalpic (hydrogen bonding/salt bridges) and entropic (desolvation) contributions of the N-methylamide modification.

Step-by-Step ITC Methodology

1. Buffer Matching (Critical Step): The most common source of error in ITC is the heat of dilution caused by buffer mismatch.

  • Dialyze the target protein (e.g., TrpR) extensively against the assay buffer (e.g., 50 mM Potassium Phosphate, 100 mM KCl, pH 7.4).

  • Use the exact final dialysate to dissolve both L-tryptophan and 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide.

2. Sample Preparation & Degassing:

  • Determine exact protein concentration via UV-Vis spectroscopy (using sequence-specific extinction coefficients at 280 nm).

  • Degas both the macromolecule solution (cell) and the ligand solution (syringe) under vacuum for 10 minutes to prevent microbubble formation during titration, which causes severe signal artifacts.

3. Titration Execution:

  • Set the ITC cell temperature to 25°C.

  • Load the sample cell with 300 µL of the target protein ( 20 µM).

  • Load the injection syringe with the ligand ( 200–300 µM).

  • Program the instrument for 20-25 injections of 2 µL each, with a 150-second equilibration interval between injections. Set the reference power to 10 µcal/s and stirring speed to 1000 rpm.

4. Control Titration (Self-Validation):

  • Perform a blank titration by injecting the ligand into the dialysate buffer alone. This baseline heat of dilution must be subtracted from the raw binding data to isolate the true heat of interaction.

5. Data Integration and Modeling:

  • Integrate the area under each injection peak to determine the heat exchanged per mole of injectant.

  • Fit the background-subtracted isotherm to a "One Set of Sites" binding model using Levenberg-Marquardt non-linear regression to yield the dissociation constant ( Kd​ ), binding enthalpy ( ΔH ), and stoichiometry ( n ).

ITC_Workflow N1 1. Dialysis (Buffer Matching) N2 2. Degassing (Thermal Stability) N1->N2 N3 3. Titration (Ligand Injection) N2->N3 N4 4. Isotherm Fit (Thermodynamic Data) N3->N4

Self-validating Isothermal Titration Calorimetry (ITC) workflow for binding affinity determination.

References

  • BindingDB. "PrimarySearch_ki: L-Tryptophanamide binding to Trp operon repressor." BindingDB. Available at:[Link]

  • Lawson, C. L., et al. "Crystal structures of Val58Ile tryptophan repressor in a domain-swapped array in the presence and absence of l-tryptophan." Acta Crystallographica Section D, PMC. Available at:[Link]

  • Mondal, S., et al. "MMP9: A Tough Target for Targeted Therapy for Cancer." MDPI Pharmaceuticals. Available at:[Link]

  • Li, B., et al. "5-HT2B receptors are expressed on astrocytes from brain and in culture and are a chronic target for all five conventional 'serotonin-specific reuptake inhibitors'." Neuron Glia Biology, Cambridge University Press. Available at:[Link]

  • Palego, L., et al. "The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins." International Journal of Molecular Sciences, PMC. Available at:[Link]

Sources

Comparative

Structural Elucidation and NMR Validation of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide: A Comparative Guide to Solvent Systems

For drug development professionals, the rigorous structural validation of Active Pharmaceutical Ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. 2-Amino-3-(1H-indol-3-yl)-N-methylpro...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the rigorous structural validation of Active Pharmaceutical Ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly known as N-methyltryptophanamide) presents a unique analytical challenge due to its multiple exchangeable protons: an indole amine, a primary alpha-amine, and a secondary amide.

This guide provides an objective comparison of validation methodologies, specifically contrasting the performance of two primary NMR solvent systems: Dimethyl Sulfoxide-d6 (DMSO-d6) and Methanol-d4 (CD3OD). By adhering to standards [1], we will explore the causality behind solvent-induced chemical shift variations and establish a self-validating protocol for GxP-compliant structural confirmation.

The Causality of Solvent Selection in NMR Validation

The choice of solvent in NMR spectroscopy fundamentally alters the observed chemical environment of a nucleus, impacting everything from hydrogen bonding to relaxation times [2]. For tryptophan derivatives, the solvent dictates the visibility of labile protons and the resolution of multiplet structures.

  • DMSO-d6 (The Aprotic Standard): DMSO-d6 is a strong hydrogen-bond acceptor but lacks exchangeable protons. This property dramatically slows down the intermolecular proton exchange rate. Consequently, the indole NH, amide NH, and amine NH2 protons are clearly visible in the spectrum. Furthermore, the slow exchange allows for the observation of scalar coupling across heteroatoms (e.g., the 3J coupling between the amide NH and the N-CH3 group).

  • CD3OD (The Protic Alternative): Methanol-d4 contains a labile deuterium atom (OD) that rapidly exchanges with the acidic and basic protons of the solute. This H/D exchange effectively "erases" the NH and NH2 signals from the 1 H spectrum. While this loss of information might seem detrimental for full proton accounting, CD3OD often provides superior solvation for polar aliphatic chains, reducing sample viscosity and leading to sharper lines (narrower linewidths) for the carbon backbone [3]. This makes it highly advantageous for high-resolution 13 C and 2D NMR experiments.

Comparative Experimental Data: DMSO-d6 vs. CD3OD

To objectively compare these solvent systems, the quantitative 1 H and 13 C NMR chemical shifts for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide are summarized below.

Notice the critical diagnostic difference at the N-CH3 position: In DMSO-d6, the methyl group appears as a doublet ( J=4.5 Hz) due to coupling with the adjacent amide proton. In CD3OD, rapid H/D exchange replaces the amide proton with deuterium, collapsing the methyl doublet into a sharp singlet. This causality is a definitive proof-of-structure marker.

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (400 MHz, 298 K)
Nucleus / Position 1 H in DMSO-d6 (ppm) 1 H in CD3OD (ppm) 13 C in DMSO-d6 (ppm) 13 C in CD3OD (ppm)
Indole NH (1) 10.82 (br s, 1H)Exchanged--
Indole C-2 7.12 (d, J=2.2 , 1H)7.08 (s, 1H)123.8124.5
Indole C-3 --110.5111.2
Indole C-4 7.51 (d, J=7.8 , 1H)7.55 (d, J=7.8 , 1H)118.4119.1
Indole C-5 6.95 (t, J=7.4 , 1H)7.01 (t, J=7.4 , 1H)118.2119.0
Indole C-6 7.04 (t, J=7.4 , 1H)7.09 (t, J=7.4 , 1H)120.8121.5
Indole C-7 7.32 (d, J=8.0 , 1H)7.35 (d, J=8.0 , 1H)111.3112.0
Indole C-3a --127.4128.2
Indole C-7a --136.2137.0
β -CH 2​ 3.01 (dd, 1H), 2.85 (dd, 1H)3.15 (dd, 1H), 3.02 (dd, 1H)30.531.8
α -CH 3.42 (dd, 1H)3.65 (dd, 1H)55.256.4
Amine NH 2​ 1.85 (br s, 2H)Exchanged--
C=O (Amide) --174.6176.1
Amide NH 7.85 (q, J=4.5 , 1H)Exchanged--
N-CH 3​ 2.58 (d, J=4.5 , 3H)2.72 (s, 3H)25.626.3

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in a regulated pharmaceutical environment, NMR protocols must be self-validating [4]. This means incorporating internal checks for temperature stability, quantitative relaxation, and phase purity.

NMR_Validation_Workflow Start API Synthesis 2-Amino-3-(1H-indol-3-yl) -N-methylpropanamide Solvent Solvent Selection DMSO-d6 (Protons Retained) CD3OD (H/D Exchange) Start->Solvent Prep Sample Preparation Add TMS Internal Standard Filter to 0.2 µm Solvent->Prep Equilibrate Thermal Equilibration Set Probe to 298.0 K Wait 5 Minutes Prep->Equilibrate Acq1D 1D Acquisition 1H & 13C (D1 = 10s) Equilibrate->Acq1D Acq2D 2D Acquisition HSQC & HMBC Equilibrate->Acq2D Process Data Processing Phase & Baseline Correction Acq1D->Process Acq2D->Process Validate Structural Validation & GxP Compliance Check Process->Validate

Self-validating NMR workflow for API structural elucidation and GxP compliance.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Accurately weigh 15.0 mg ( ±0.1 mg) of the 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide API.

  • Dissolve completely in 600 µL of high-purity solvent (either DMSO-d6 or CD3OD, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ=0.00 ppm).

  • Self-Validation Check: Ensure the solution is particulate-free to prevent magnetic susceptibility gradients. Filter through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

Step 2: Instrument Calibration & Thermal Equilibration

  • Insert the sample into an NMR spectrometer operating at ≥400 MHz.

  • Set the probe temperature to exactly 298.0 K. Allow a mandatory 5-minute thermal equilibration period.

  • Causality: Chemical shifts of exchangeable protons (like the indole NH) are highly temperature-dependent. Strict thermal control ensures run-to-run reproducibility.

  • Perform automated 3D gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils until the TMS signal exhibits a linewidth at half-height ( ν1/2​ ) of ≤0.8 Hz.

Step 3: Quantitative 1D 1 H Acquisition

  • Use a standard 30° pulse program (zg30).

  • Set the relaxation delay (D1) to 10.0 seconds.

  • Causality: The indole NH and quaternary carbons have long longitudinal relaxation times ( T1​ ). A long D1 ensures complete return to thermal equilibrium between scans, making the resulting integrals strictly quantitative for purity assessment.

  • Acquire 64 transients with 64k data points.

Step 4: 2D Heteronuclear Correlation (For Complete Assignment)

  • Acquire a multiplicity-edited 1 H- 13 C HSQC spectrum to map all one-bond C-H connections. Causality: The phase editing will self-validate the assignment by inverting the phase of the β -CH 2​ cross-peak relative to the α -CH and N-CH 3​ peaks.

  • Acquire a 1 H- 13 C HMBC spectrum to confirm the quaternary carbons (C-3, C-3a, C-7a, and the Amide C=O), validating the covalent linkage between the indole ring and the propanamide sidechain.

Step 5: Spectral Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the 1D FID prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing resolution.

  • Perform a zero-order phase correction and a rigorous polynomial baseline correction. Integrate the N-CH 3​ signal and set its value to exactly 3.00 to calibrate the integration of the remaining protons.

Conclusion

The validation of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide requires a strategic approach to solvent selection. While CD3OD offers excellent resolution for the carbon skeleton, DMSO-d6 is the superior choice for comprehensive structural elucidation, as it preserves the critical H-bond networks and spin-spin couplings of the labile amine and amide functional groups. By implementing the self-validating protocols outlined above, analytical scientists can ensure their NMR data meets the rigorous standards required for pharmaceutical drug development.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery National Institutes of Health (NIH) / PMC URL:[Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification ResearchGate URL:[Link]

Validation

comparing efficacy of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide and other indole derivatives

For distribution to: Researchers, scientists, and drug development professionals. Abstract The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of bioactive compounds an...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of bioactive compounds and its remarkable versatility in drug design.[1] This guide provides a comparative analysis of the efficacy of various classes of indole derivatives, with a contextual focus on the structural class of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide. While direct, extensive biological data for this specific molecule is limited in publicly accessible literature, its structure as a tryptophan amide derivative provides a valuable starting point for discussion. We will compare its potential profile with that of other well-documented indole derivatives, such as those targeting tubulin polymerization and protein kinases, by examining their mechanisms of action and presenting supporting experimental data. This guide aims to provide researchers with a comprehensive framework for understanding the structure-activity relationships that govern the efficacy of indole-based therapeutic candidates.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense significance in the field of medicinal chemistry.[1] Its prevalence in natural products, such as the essential amino acid L-tryptophan and the neurotransmitter serotonin, underscores its fundamental role in biological systems.[2] This has inspired decades of research into synthetic indole derivatives, leading to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infections.[3]

The therapeutic versatility of indole derivatives stems from their ability to interact with a diverse array of biological targets, including enzymes like protein kinases and structural proteins like tubulin.[1][4] The indole scaffold's unique electronic properties and its capacity for modification at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal template for the design of novel therapeutic agents.[3][4]

Analysis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Chemical Structure: C₁₁H₁₃N₃O[5]

Comparative Efficacy of Indole Derivatives in Oncology

Indole derivatives have shown exceptional promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[3][8] Below, we compare the efficacy of different classes of indole-based anticancer agents.

Tubulin Polymerization Inhibitors

Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division.[9] Indole derivatives, most famously the vinca alkaloids (vinblastine and vincristine), are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] More recent synthetic indole derivatives have been developed to target the colchicine-binding site of tubulin.

A notable example is the class of indole-chalcone derivatives. Yan and co-workers synthesized a series of these compounds and found them to have potent antiproliferative activity across a range of cancer cell lines, with IC₅₀ values in the nanomolar range.[1]

Protein Kinase Inhibitors

Protein kinases are a family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a common driver of cancer.[10] The indole scaffold has proven to be an excellent foundation for the design of potent and selective kinase inhibitors.[4][11] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking its activity.[12]

For instance, certain spirooxindole derivatives have demonstrated significant inhibitory activity against HER2 and HER3, which are important targets in breast cancer.[1] Another example involves pyrazolinyl-indole derivatives that have been shown to act as EGFR inhibitors, outperforming standard reference drugs in certain cancer cell lines.[1]

Quantitative Data on Biological Activity

To provide a clear comparison of efficacy, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several classes of indole derivatives against various human cancer cell lines. A lower IC₅₀ value indicates higher potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Indole-Acrylamide Compound 1Huh7 (Liver)5.0Tubulin Polymerization Inhibitor[1]
Indole-Chalcone Compound 55Various0.0003 - 0.009Tubulin Polymerization Inhibitor[1]
Pyrazolinyl-Indole Compound 17Leukemia<10 (78.76% inhibition at 10µM)EGFR Inhibitor[1]
Spirooxindole Compound 43aMCF-7 (Breast)3.88 - 5.83HER2/HER3 Inhibitor[1]
Indole-Curcumin Derivative 27HeLa (Cervical)4Multi-target[1]
Indole Derivative Compound 43A549 (Lung)0.74LSD1 Inhibitor[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.[3][8] SAR studies are crucial for optimizing lead compounds.

  • Substitutions on the Indole Ring:

    • Position 5: Electron-withdrawing groups, such as halogens (F, Cl, Br), at the 5-position often enhance anticancer activity.[13][14]

    • N1-Position: Substitution at the N1-position can modulate lipophilicity and steric hindrance, which affects cell permeability and target engagement.[13]

  • Side Chain Modifications: The nature of the substituent at the C3 position is a critical determinant of the mechanism of action, directing the molecule to targets like tubulin or various protein kinases.[1][13]

The following diagram illustrates the key positions on the indole scaffold that are often modified to tune biological activity.

SAR_Indole cluster_indole Indole Core cluster_positions Indole N1 N1-Position N1->Indole Modulates Lipophilicity C2 C2-Position C3 C3-Position C3->Indole Directs Mechanism of Action C5 C5-Position C5->Indole Enhances Potency (e.g., Halogens) MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of indole derivative B->C D Treat cells with compound C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570nm H->I J Calculate IC50 value I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. [9][15] Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time. [15]Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Keep on ice. [16][17] * Prepare a fresh solution of GTP (1 mM final concentration) in the buffer. [16] * Prepare serial dilutions of the test indole derivative in the buffer. Include a positive control (e.g., Nocodazole) and a vehicle control (DMSO). [9]2. Assay Setup:

    • Pre-warm a 96-well plate to 37°C. [16] * On ice, prepare the reaction mix containing tubulin, GTP, and any enhancers like glycerol. [16] * Add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells of the pre-warmed plate. [16]3. Initiation and Measurement:

    • To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well. [15] * Immediately place the plate in a spectrophotometer capable of maintaining a temperature of 37°C. [16] * Measure the absorbance at 340 nm every minute for 60 minutes. [16]4. Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Plot Vmax against the logarithm of the compound concentration to determine the IC₅₀ value for tubulin polymerization inhibition. [15]

Conclusion and Future Perspectives

The indole scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics, particularly in oncology. [3]While direct comparative efficacy data for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is not yet widely available, its structural relationship to L-tryptophan suggests it warrants further investigation. The vast body of research on other indole derivatives, such as potent tubulin polymerization inhibitors and selective protein kinase inhibitors, demonstrates the power of this chemical motif. [1][4] Future research should focus on the systematic synthesis and biological evaluation of tryptophan amide derivatives to elucidate their potential therapeutic applications. Furthermore, continued exploration of structure-activity relationships across different classes of indole compounds will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

  • Rani, P., & Singh, R. K. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). IJPRA Journal. [Link]

  • 3.3. In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4700. [Link]

  • Rani, P., & Singh, R. K. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Kamal, A., et al. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-cancer Drug Discovery, 14(3), 253–267. [Link]

  • Kamal, A., et al. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. [Link]

  • Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 856. [Link]

  • Al-Warhi, T., et al. (2025). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ChemistrySelect, 10(4), e202404092. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton. [Link]

  • McKeever, M. (2022). Bis(Tryptophan) Amphiphiles: Design, Synthesis and Efficacy as Antimic. IRL @ UMSL. [Link]

  • Mariam, M. N., et al. (2025). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. The Journal of Organic Chemistry. [Link]

  • Chan, K., & Wong, C. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial Chemistry & High Throughput Screening, 18(10), 924–933. [Link]

  • Mariam, M. N., et al. (2025). Synthesis and Performance of L‑Tryptophanamide and (S)‑1- (Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for A. eScholarship. [Link]

  • PubChem. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanamide. National Center for Biotechnology Information. [Link]

  • Ye, S., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 556–559. [Link]

  • PubChem. (n.d.). 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Cervenka, I., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Journal of Amino Acids, 2016, 8935753. [Link]

  • Kachhwaha, S. J., et al. (2002). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences, 64(6), 545–549. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino]-6-amino-4-aryl-pyrano(2,3-c)pyrazole-5-carbonitriles and 3,6-diamino-4-(N-substituted indol-3-yl)pyrano(2,3-c)pyrazole-5-carbonitriles. Il Farmaco, 57(8), 613–619. [Link]

  • Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide Purity Analysis

Executive Summary 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (CAS: 53708-63-7), frequently referred to as L-tryptophan methylamide or N-methyltryptophanamide, is a highly specialized chiral building block. It is a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (CAS: 53708-63-7), frequently referred to as L-tryptophan methylamide or N-methyltryptophanamide, is a highly specialized chiral building block. It is a critical precursor in the synthesis of matrix metalloproteinase (MMP) inhibitors, such as Ilomastat 1, and acts as a potent chiral derivatizing agent (CDA) for the configurational analysis of amino acids 2. Because trace impurities—such as enantiomeric leakage (D-isomer contamination) or desmethyl byproducts—can drastically skew biological assays or chromatographic resolutions, selecting the correct reference standard and employing a rigorously validated purity analysis workflow is paramount.

This guide objectively compares the tiers of available reference standards and provides a self-validating experimental protocol for purity determination, grounded in authoritative chromatographic principles.

Part 1: Comparative Analysis of Reference Standard Tiers

Not all reference standards are created equal. Depending on the phase of research—from early discovery to cGMP manufacturing—the required documentation and orthogonal testing vary significantly. Relying on an under-certified standard can lead to cascading quantitative errors in downstream applications.

Table 1: Comparison of Reference Standard Grades for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Standard TierTypical PurityCertification MethodsBest Use CaseRelative Cost & Sourcing
Certified Reference Material (CRM) >99.5%qNMR, LC-MS/MS, HPLC-UV, Karl Fischer, ROIcGMP release testing, API quantitative assay calibrationHigh / Custom Synthesis
Commercial Analytical Standard >98.0% - 99.0%HPLC-UV, 1H-NMR, LC-MSR&D, routine quality control, method developmentModerate / Readily Available 3
In-House Working Standard >95.0%HPLC-UV (Area %)Early-stage screening, qualitative peak identificationLow / Synthesized in-house

Part 2: Orthogonal Purity Certification Workflow

As a Senior Application Scientist, I must emphasize that relying solely on UV area percent for purity is a critical analytical vulnerability. UV area percent assumes all impurities share the exact same extinction coefficient as the main compound, which is rarely true. A truly self-validating system requires orthogonal techniques: Quantitative NMR (qNMR) for absolute mass fraction, LC-MS/MS for the structural identification of impurities, and HPLC-UV for chromatographic resolution 4.

OrthogonalTesting Sample 2-Amino-3-(1H-indol-3-yl) -N-methylpropanamide Candidate Lot qNMR Quantitative NMR (qNMR) Absolute Mass Fraction Sample->qNMR Primary Method LCMS LC-MS/MS Impurity Identification Sample->LCMS Structural ID HPLC HPLC-UV (214/280 nm) Chromatographic Purity Sample->HPLC Purity % DataSync Data Synthesis & Mass Balance Calculation qNMR->DataSync LCMS->DataSync HPLC->DataSync Cert Certified Reference Standard DataSync->Cert Validation Pass

Figure 1: Orthogonal certification workflow for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide standards.

Part 3: Experimental Protocol for HPLC-UV Purity Analysis

The following protocol details a robust, stability-indicating reversed-phase HPLC method tailored specifically for tryptophanamide derivatives.

Mechanistic Rationale (The "Why")

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide contains a primary amine, a secondary amide, and an electron-rich indole ring. Under neutral pH conditions, the primary amine is fully protonated, leading to severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica stationary phase.

To counteract this, 0.1% Trifluoroacetic acid (TFA) is employed in the mobile phase. TFA serves a dual purpose: it lowers the pH to ensure uniform protonation of the basic sites, and it acts as an ion-pairing agent. By forming a neutral, hydrophobic complex with the amine, TFA ensures the analyte interacts predictably with the C18 phase, resulting in sharp, symmetrical peaks 5.

Dual-wavelength detection is mandatory. Monitoring at 214 nm captures the amide backbone transitions (providing a universal view of peptide-like impurities), while 280 nm specifically targets the π-π* transitions of the indole ring, effectively filtering out non-aromatic contaminants 1.

Step-by-Step Methodology
  • Standard Preparation :

    • Accurately weigh 10.0 mg of the 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide reference standard.

    • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 80:20 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution without inducing thermal degradation.

  • Chromatographic Conditions :

    • Column : C18, 4.6 mm × 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A : 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C (maintains reproducible mobile phase viscosity and mass transfer kinetics).

    • Injection Volume : 10 µL.

    • Detection : UV at 214 nm and 280 nm.

  • Gradient Program :

    • 0.0 - 2.0 min : 5% B (Isocratic hold to focus the polar analyte at the column head).

    • 2.0 - 15.0 min : 5% to 60% B (Linear gradient to elute the main peak and separate hydrophobic impurities).

    • 15.0 - 17.0 min : 60% to 95% B (Column wash to remove highly retained oligomers).

    • 17.0 - 22.0 min : 5% B (Re-equilibration).

Part 4: Data Presentation & System Suitability

To ensure the protocol acts as a self-validating system, the following quantitative metrics must be met before accepting the purity data. If the system fails these criteria, the data is scientifically invalid.

Table 2: HPLC System Suitability Criteria for Tryptophanamide Derivatives

ParameterAcceptance CriteriaMechanistic Rationale
Retention Time (RT) %RSD ≤ 1.0%Ensures mobile phase delivery and column equilibration are stable.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and confirms complete analyte solubility.
Tailing Factor ( Tf​ ) 0.8 - 1.5Confirms successful ion-pairing by TFA; values >1.5 indicate silanol interactions or column voiding.
Theoretical Plates (N) > 5,000Guarantees sufficient column efficiency to resolve closely eluting desmethyl impurities.
Resolution ( Rs​ ) > 2.0Ensures baseline separation from the nearest impurity for accurate peak integration.

By selecting the appropriate tier of reference standard and rigorously applying this orthogonal, TFA-buffered HPLC-UV workflow, researchers can confidently certify the integrity of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, safeguarding downstream synthetic yields and analytical accuracy.

References

  • PMC / NIH. "Initial characterization of a dually radiolabeled peptide for simultaneous monitoring of protein targets and enzymatic activity". 1

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis". 2

  • ChemShuttle. "2-amino-3-(1H-indol-3-yl)-N-methylpropanamide hydrochloride Catalog". 3

  • MedChemExpress. "BAY 1135626-COA-458522 (Tryptophanamide derivative) Analytical Data". 4

  • Journal of the American Chemical Society - ACS Publications. "Probing the Lower Size Limit for Protein-Like Fold Stability: Ten-Residue Microproteins With Specific, Rigid Structures in Water". 5

Sources

Validation

A Researcher's Guide to Assessing Immunoassay Cross-Reactivity for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

In the fields of drug discovery and clinical research, the precise quantification of small molecules is paramount. Immunoassays, prized for their high throughput and sensitivity, are a cornerstone of this process.

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Author: BenchChem Technical Support Team. Date: March 2026

In the fields of drug discovery and clinical research, the precise quantification of small molecules is paramount. Immunoassays, prized for their high throughput and sensitivity, are a cornerstone of this process. However, their reliability hinges on the specificity of the antibody-antigen interaction. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of immunoassays for the small molecule 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide. We will move beyond rote protocols to explain the underlying principles and experimental choices necessary for robust assay validation.

The Analyte and the Challenge: Understanding the Potential for Cross-Reactivity

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is a tryptophan derivative. Its chemical structure, featuring an indole ring, an alpha-amino group, and an N-methylated propionamide side chain, presents a specific set of challenges for immunoassay development. The indole ring, in particular, is a common moiety in a variety of endogenous and synthetic compounds.

Structural Relatives as Potential Cross-Reactants:

Antibodies generated against our target molecule may inadvertently recognize other structurally similar compounds, leading to inaccurate measurements.[1][2] Key potential cross-reactants include:

  • Endogenous Molecules: Tryptophan, Serotonin, Melatonin, and their metabolites.

  • Tryptophan Analogs and Derivatives: A wide range of synthetic and naturally occurring indole-containing compounds are used in research and drug development.[3][4][5][6][7]

  • Metabolites: The in vivo metabolites of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide itself.

The degree to which these molecules interfere depends on the similarity of their epitopes—the specific three-dimensional regions that the antibody recognizes.[8]

Caption: Structural similarities between the target analyte and endogenous molecules.

The Gold Standard: Establishing a Reference with LC-MS/MS

Before delving into immunoassay validation, it is crucial to have an orthogonal method for comparison. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for small molecule quantification due to its high specificity and sensitivity.[9][10][11]

Why LC-MS/MS is the Benchmark:

  • High Specificity: LC-MS/MS separates compounds based on their physicochemical properties (liquid chromatography) and then identifies them based on their unique mass-to-charge ratio and fragmentation patterns (tandem mass spectrometry).[10] This provides a high degree of confidence in the identity and quantity of the analyte.

  • Superior Sensitivity: It can often detect lower concentrations of an analyte compared to immunoassays.[9][10]

  • Multiplexing Capability: LC-MS/MS can simultaneously measure multiple analytes in a single run.[9]

By analyzing a subset of samples with a validated LC-MS/MS method, you can establish a benchmark against which to compare your immunoassay's performance and quantify any discrepancies arising from cross-reactivity.

Designing a Robust Cross-Reactivity Study

A well-designed study is essential for accurately characterizing the specificity of your immunoassay. The most common format for small molecule detection is the competitive immunoassay . In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

Competitive_Immunoassay cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte Complex_H Analyte-Antibody Complex Analyte_H->Complex_H Labeled_Analyte_H Labeled Analyte Signal_H Low Signal Labeled_Analyte_H->Signal_H Antibody_H Antibody Antibody_H->Complex_H Analyte_L Analyte Labeled_Analyte_L Labeled Analyte Complex_L Labeled Analyte-Antibody Complex Labeled_Analyte_L->Complex_L Antibody_L Antibody Antibody_L->Complex_L Signal_L High Signal Complex_L->Signal_L

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Comparative

A Senior Scientist's Guide to Validating LC-MS Methods for the Quantification of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide in Biological Matrices

In the landscape of drug development and clinical research, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the validation...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and clinical research, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the novel tryptophan derivative, 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering a comparative perspective on alternative analytical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible bioanalytical methods.

The accurate measurement of drug concentrations in biological matrices such as plasma, serum, or urine is a critical component of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] These data form the bedrock upon which crucial decisions regarding the safety and efficacy of a potential therapeutic are made.[1] Therefore, the validation of the bioanalytical method is not merely a regulatory hurdle but a scientific necessity to ensure data integrity.

This guide will adhere to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, which provide a comprehensive framework for conducting these studies.[3][4][5]

The "Why" Before the "How": Foundational Principles of Method Validation

Before embarking on the experimental protocols, it is crucial to understand the core objectives of bioanalytical method validation. The goal is to establish, through objective evidence, that the analytical method consistently and reliably produces results that meet predetermined specifications.[4] This instills confidence in the data generated during routine sample analysis.

Our choice of LC-MS/MS as the primary analytical platform is deliberate. Its inherent selectivity, sensitivity, and wide dynamic range make it the gold standard for quantifying small molecules in complex biological matrices. The ability to use a stable isotope-labeled internal standard (SIL-IS) is a key advantage, as it effectively corrects for variability in sample preparation and matrix effects, leading to superior accuracy and precision.

A Visual Roadmap: The LC-MS/MS Method Validation Workflow

The following diagram illustrates the interconnected stages of a comprehensive bioanalytical method validation. Each stage is designed to challenge the method's performance under various conditions, ensuring its robustness for real-world applications.

LC-MS_Method_Validation_Workflow Method_Development Method Development & Optimization Full_Validation Full Bioanalytical Method Validation Method_Development->Full_Validation Proceed upon successful optimization Selectivity Selectivity & Specificity Full_Validation->Selectivity Linearity Linearity & Calibration Curve Full_Validation->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Full_Validation->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Full_Validation->LLOQ Recovery_Matrix Recovery & Matrix Effect Full_Validation->Recovery_Matrix Stability Stability Assessment (Bench-top, Freeze-thaw, Long-term) Full_Validation->Stability Routine_Analysis Routine Sample Analysis Selectivity->Routine_Analysis Upon meeting acceptance criteria Linearity->Routine_Analysis Upon meeting acceptance criteria Accuracy_Precision->Routine_Analysis Upon meeting acceptance criteria LLOQ->Routine_Analysis Upon meeting acceptance criteria Recovery_Matrix->Routine_Analysis Upon meeting acceptance criteria Stability->Routine_Analysis Upon meeting acceptance criteria Partial_Validation Partial or Cross-Validation (As needed) Routine_Analysis->Partial_Validation For method modifications or transfers

Caption: A typical workflow for the validation of an LC-MS/MS bioanalytical method.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for tryptophan metabolites and can be adapted for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide.[6][7][8][9]

Sample Preparation: The Foundation of a Reliable Assay

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering components, and concentrate the sample for analysis. Protein precipitation is a common and efficient method for this purpose.

  • Protocol:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

    • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions: Achieving Optimal Separation and Detection
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point for separating tryptophan derivatives.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution from low to high organic content will be necessary to elute the analyte and separate it from matrix components. A typical gradient might run from 5% to 95% mobile phase B over 5-7 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: Maintained at 40°C to ensure reproducible retention times.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for tryptophan-like molecules.

    • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. This highly selective technique minimizes interferences.

    • Optimization: The MS parameters (e.g., collision energy, declustering potential) must be optimized by infusing a standard solution of the analyte to achieve the most intense and stable signal.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as stipulated by the FDA and EMA guidelines.[2][4]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity & Calibration Curve To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.A calibration curve with at least 6-8 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (as coefficient of variation, CV) should be ≤ 15% (≤ 20% for the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision at the LLOQ should be within ±20% and ≤ 20%, respectively.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible, although 100% recovery is not required.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The CV of the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the preferred method for this application, it is important to understand its performance in the context of other available techniques.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Specificity Very High (based on mass-to-charge ratio)Moderate to High (relies on chromatographic separation and native fluorescence or derivatization)
Sensitivity Very High (typically pg/mL to ng/mL)High (can be very sensitive with fluorescent derivatization)
Throughput HighModerate
Development Time Moderate to HighModerate
Cost (Instrument) HighModerate
Robustness High (with proper maintenance)Very High
Internal Standard Stable Isotope-Labeled (ideal)Structural Analog
Matrix Effect Potential for ion suppression/enhancement (can be mitigated with SIL-IS and good chromatography)Less susceptible to ionization effects, but can have interferences from fluorescent matrix components.

For the quantification of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, the superior specificity and sensitivity of LC-MS/MS make it the most suitable choice, particularly for regulated bioanalysis where low detection limits are often required. HPLC-FLD can be a viable alternative, especially if the compound possesses native fluorescence or can be easily derivatized to a fluorescent product.[10] However, the potential for interferences and the lack of an ideal internal standard (SIL-IS) can compromise data quality compared to LC-MS/MS.

Conclusion

The validation of a bioanalytical method is a rigorous but essential process for ensuring the quality and integrity of data in drug development. By following a structured approach grounded in regulatory guidelines and sound scientific principles, a robust and reliable LC-MS/MS method for the quantification of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide can be successfully developed and validated. The insights and protocols provided in this guide serve as a comprehensive resource for scientists and researchers tasked with this critical endeavor.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • Molnar-Institute. A validated UHPLC-MS method for tryptophan metabolites. Retrieved from [Link]

  • Semantic Scholar. Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities Under Stress Conditions. Retrieved from [Link]

  • PubMed. (2019). Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells. Retrieved from [Link]

  • Erasmus University Rotterdam. (2023). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Retrieved from [Link]

  • ResearchGate. (2025). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Retrieved from [Link]

  • PubChem. 2-Amino-3-(1H-indol-3-yl)propanamide. Retrieved from [Link]

  • NextSDS. 2-amino-N-[(1H-indol-3-yl)methyl]propanamide. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. Retrieved from [Link]

  • PMC. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]

  • PubMed. (2024). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Advanced Laboratory Safety & PPE Protocol: Handling 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide Welcome to the application lab. As a Senior Application Scientist specializing in peptide synthesis and assay development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & PPE Protocol: Handling 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Welcome to the application lab. As a Senior Application Scientist specializing in peptide synthesis and assay development, I frequently guide research teams on the safe integration of biologically active indole derivatives. 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (CAS: 53708-63-7), commonly referred to as Tryptophan methylamide, is a vital synthetic intermediate and a structural motif used in matrix metalloproteinase (MMP) inhibitor studies ()[1].

While its utility in drug development is well-established, handling this compound requires strict adherence to specialized safety protocols. As a fine organic powder, it presents specific inhalation risks and is classified as causing Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory system) ()[2]. Furthermore, because it is routinely reconstituted in highly penetrative solvents like Dimethyl Sulfoxide (DMSO) for biological assays, your Personal Protective Equipment (PPE) strategy must dynamically adapt to both its dry and solvated states.

This guide provides a self-validating, causality-driven framework for PPE selection, operational handling, and disposal.

The Causality of PPE Selection

In the laboratory, PPE is not a regulatory checkbox; it is a calculated barrier against specific physical and chemical mechanisms. Here is the operational logic behind the required PPE for handling 53708-63-7:

  • Hand Protection (Nitrile vs. Butyl Rubber):

    • The Causality: When handling the dry powder, standard nitrile gloves provide adequate barrier protection against dermal irritation. However, the risk profile shifts dramatically during assay preparation. Tryptophan methylamide is frequently dissolved in DMSO. DMSO is a powerful penetration enhancer that rapidly crosses the stratum corneum, carrying dissolved solutes directly into the bloodstream. Standard thin nitrile degrades quickly upon prolonged contact with DMSO.

    • The Standard: Use double-gloving with standard nitrile for dry powder. If handling DMSO solutions, upgrade to thicker nitrile (≥ 8-mil) or butyl rubber gloves ()[3].

  • Respiratory Protection (N95/P100):

    • The Causality: The compound is a STOT SE 3 respiratory irritant[2]. Weighing fine powders generates static electricity, causing micro-particulates to aerosolize. Inhaling these particulates can cause acute mucosal irritation.

    • The Standard: All open-container handling must occur within a certified chemical fume hood. If engineering controls are unavailable or bulk transfer is required, a NIOSH-approved N95 or P100 particulate respirator is mandatory ()[4].

  • Eye & Face Protection:

    • The Causality: Standard safety glasses with side shields protect against ballistic hazards but fail to seal out aerosolized dust or solvent splashes.

    • The Standard: Indirect-vented chemical splash goggles (ANSI Z87.1 or EN166 compliant) are required ().

Quantitative PPE Matrix by Operational Scale

To streamline your risk assessment, I have summarized the PPE and engineering control requirements based on the quantitative scale of your operation.

Operational ParameterAnalytical Scale (< 1g)Preparative/Bulk Scale (> 1g)Reconstitution (DMSO/DMF)
Engineering Control Chemical Fume Hood (80-100 fpm)Powder Weighing EnclosureChemical Fume Hood (80-100 fpm)
Hand Protection Single Nitrile (≥ 0.11 mm)Double Nitrile (0.11 mm + 0.20 mm)Butyl Rubber or Thick Nitrile (≥ 8-mil)
Eye Protection Chemical Splash GogglesSplash Goggles + Full Face ShieldChemical Splash Goggles
Respiratory Not required if inside hoodN95/P100 RespiratorNot required if inside hood
Body Protection Standard Cotton Lab CoatFR Lab Coat + Tyvek SleevesStandard Cotton Lab Coat

Operational Workflow: Step-by-Step Handling Protocol

A protocol is only as good as its execution. Follow this self-validating workflow to ensure zero-exposure during handling.

Phase 1: Pre-Operation & Donning (Gowning)

  • Verify Engineering Controls: Confirm the chemical fume hood is operational. Check the magnehelic gauge to ensure a face velocity of 80 to 100 feet per minute (fpm).

  • Inspect PPE: Check gloves for pinhole leaks by trapping air and applying pressure. Ensure splash goggles are free of scratches and the ventilation ports are clear.

  • Donning Sequence: Put on the lab coat and button it completely to the neck. Don the chemical splash goggles. Finally, don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula. This prevents the fine powder of Tryptophan methylamide from aerosolizing due to electrostatic repulsion.

  • Transfer: Open the primary chemical container only inside the fume hood. Keep your breathing zone strictly outside the sash. Transfer the required mass slowly to minimize dust generation.

  • Sealing: Cap the primary container immediately after use. Wipe the exterior of the container with a dry Kimwipe before removing it from the hood.

Phase 3: Doffing (De-gowning)

  • Glove Removal: Use the "beak method" or "glove-in-glove" technique to remove gloves without touching the contaminated exterior. Dispose of gloves directly into a solid hazardous waste bin.

  • Hand Hygiene: Wash hands immediately with soap and water for at least 20 seconds. Do not use alcohol-based hand sanitizer as a replacement for washing, as alcohols can increase the dermal absorption of residual organic chemicals ()[3].

Spill Response and Disposal Plan

Even with meticulous planning, spills occur. Your immediate response must prevent the powder from becoming airborne.

  • Immediate Action: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, don an N95 respirator before approaching the spill zone.

  • Containment & Cleanup: Do not dry sweep. Dry sweeping aerosolizes the STOT SE 3 irritant. Instead, dampen an absorbent pad with water or 10% ethanol. Gently place the dampened pad over the powder to wet it, then wipe inward from the edges to the center to consolidate the material.

  • Disposal Routing: Place all contaminated wipes, weigh boats, and compromised PPE into a heavy-duty, sealable polyethylene bag. Label the bag clearly as "Hazardous Solid Waste - Indole Derivative (CAS 53708-63-7)" and route it to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration (). Do not flush any residue down the sink.

Process Visualization

To assist your laboratory staff in real-time decision-making, I have designed the following workflow diagram. Print this and post it near your chemical weighing stations.

PPE_Workflow Start Task: Handle 53708-63-7 (Tryptophan methylamide) Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 1g) Scale->Analytical Preparative Preparative Scale (> 1g) Scale->Preparative PPE_Anal Standard PPE: Single Nitrile Gloves Safety Goggles Lab Coat Analytical->PPE_Anal PPE_Prep Enhanced PPE: Double Nitrile Gloves Splash Goggles + N95 Lab Coat + Sleeves Preparative->PPE_Prep Hood Execute in Chemical Fume Hood (Face Velocity 80-100 fpm) PPE_Anal->Hood PPE_Prep->Hood Solvent Reconstitution in DMSO/DMF? Hood->Solvent Butyl Upgrade to Butyl Gloves (Solvent Penetration Risk) Solvent->Butyl Yes Proceed Proceed with Standard Handling Solvent->Proceed No

Figure 1: Decision matrix for PPE selection and handling based on scale and solvent use.

References

  • Association of MMP-8 with obesity, smoking and insulin resistance. PubMed Central (NIH). Available at:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PubMed Central (NIH/CDC). Available at:[Link]

  • Laboratory Safety Guidance (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

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